Q94 hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2.ClH/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;/h1-13H,14-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIWQTVPWYFEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Q94 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q94 hydrochloride is a significant discovery in the field of G-protein coupled receptor (GPCR) pharmacology. It is a potent and selective Gαq-signaling-biased antagonist of the Protease-Activated Receptor 1 (PAR1).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those focused on PAR1 antagonism and Gq signaling modulation.
Discovery and Pharmacological Profile
This compound, with the chemical name 1-[(4-chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole, monohydrochloride, hydrate, was identified as a selective modulator of PAR1 signaling.[1][3] Studies have demonstrated its ability to selectively inhibit the PAR1/Gαq interaction and subsequent downstream signaling pathways.[2] This biased antagonism is a key feature of Q94, as it preferentially blocks the Gq-mediated pathway without significantly affecting other PAR1 signaling arms, such as those mediated by Gαi/o.
The compound has an IC50 of 916 nM for PAR1 antagonism. In preclinical studies, this compound has shown potential therapeutic effects. For instance, daily administration of 5 mg/kg Q94 was found to decrease albuminuria in a mouse model of doxorubicin-induced nephropathy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs as reported in the literature.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Target | Assay | Potency (IC50/EC50) | Reference |
| This compound | PAR1 | Thrombin-induced intracellular Ca2+ mobilization in HMEC-1 cells | 916 nM (IC50) | |
| Q94 | PAR1 | Thrombin-induced intracellular Ca2+ mobilization in HMEC-1 cells | ~10 µM (Significant inhibition) | |
| Q109 | PAR1 | Thrombin-induced intracellular Ca2+ mobilization in HMEC-1 cells | ~10 µM (Significant inhibition) | |
| Q89 | PAR1 | Thrombin-mediated intracellular Ca2+ mobilization | 10 µM (Leftward shift in concentration-response curve) | |
| Thrombin | PAR1 | IP3 production in HMECs-1 | 6.6 ± 1.5 nM (EC50) |
Synthesis Pathway
The synthesis of this compound involves the construction of the 1,2-disubstituted benzimidazole (B57391) core followed by hydrochloride salt formation. While a detailed, step-by-step protocol for Q94 is not explicitly available in the reviewed literature, the synthesis can be inferred from established methods for preparing similar benzimidazole derivatives. The general approach involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent, followed by N-alkylation.
A plausible synthetic route is a two-step process:
-
Step 1: Synthesis of 2-benzyl-1H-benzo[d]imidazole. This intermediate is formed by the condensation of o-phenylenediamine with phenylacetic acid. This reaction is typically carried out under acidic conditions and heating.
-
Step 2: N-alkylation to form the final compound. The intermediate, 2-benzyl-1H-benzo[d]imidazole, is then alkylated with 1-(chloromethyl)-4-chlorobenzene to introduce the 4-chlorobenzyl group at the N1 position of the benzimidazole ring. This reaction is typically performed in the presence of a base.
-
Step 3: Hydrochloride salt formation. The final compound is then treated with hydrochloric acid to form the hydrochloride salt, improving its solubility and stability for biological assays.
Logical Synthesis Workflow
Caption: Plausible synthesis pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, for a specified time at 37°C.
-
Compound Incubation: The cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle control for 15 minutes prior to stimulation.
-
Stimulation: The plate is placed in a fluorescence plate reader. Thrombin or a PAR1-activating peptide is added to the wells to stimulate the cells.
-
Data Acquisition: Fluorescence intensity is measured over time to monitor changes in intracellular calcium levels. The data is typically reported as the percentage of maximal relative fluorescence units (RFU).
Inositol (B14025) 1,4,5-Trisphosphate (IP3) Accumulation Assay
This assay quantifies the production of the second messenger IP3, which is a downstream product of Gq activation.
Protocol:
-
Cell Culture and Labeling: HMEC-1 cells are cultured and labeled with [3H]-myo-inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle in a buffer containing LiCl (to inhibit inositol monophosphatase) for a specified period.
-
Stimulation: Cells are stimulated with thrombin for a defined time to induce IP3 production.
-
Extraction: The reaction is terminated, and the cells are lysed. The inositol phosphates are extracted.
-
Quantification: The amount of [3H]-IP3 is determined by anion-exchange chromatography followed by liquid scintillation counting.
Signaling Pathway
This compound selectively inhibits the Gαq signaling pathway downstream of PAR1 activation. The following diagram illustrates this pathway.
Caption: this compound's inhibition of the PAR1-Gαq signaling pathway.
Conclusion
This compound represents a valuable pharmacological tool for studying PAR1-mediated Gq signaling. Its biased antagonism offers a potential therapeutic advantage by selectively targeting pathological signaling pathways while potentially sparing others. The information provided in this technical guide, including its discovery, synthesis, and key experimental protocols, serves as a foundational resource for further research and development of novel PAR1 modulators.
References
An In-depth Technical Guide to the Downstream Effects of Q94 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Q94 hydrochloride is a selective, Gαq signaling-biased antagonist of Proteinase-Activated Receptor 1 (PAR1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and tissue fibrosis. This technical guide provides a comprehensive overview of the known downstream effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and effects in preclinical models. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity.
Introduction
Proteinase-Activated Receptor 1 (PAR1) is a unique G-protein coupled receptor that is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. PAR1 can couple to multiple G-protein families, including Gαq/11, Gα12/13, and Gαi/o, leading to diverse cellular responses. The specific signaling pathway activated can be influenced by the activating protease, leading to the concept of "biased agonism."
This compound has been identified as a Gαq-biased antagonist of PAR1. This means it specifically inhibits the signaling cascade initiated through the Gαq protein, while having less of an effect on pathways mediated by other G-proteins. This biased antagonism presents a promising therapeutic strategy, allowing for the targeted inhibition of specific pathological downstream effects of PAR1 activation while potentially preserving other physiological functions.
Mechanism of Action
This compound acts as a selective antagonist of PAR1 with a reported IC50 of 916 nM.[1] Its primary mechanism is the inhibition of the PAR1-Gαq signaling axis. Activation of PAR1 by thrombin typically leads to the coupling of Gαq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events. This compound effectively blocks this initial Gαq-mediated signaling.
Downstream Signaling Pathways
The Gαq-biased antagonism of PAR1 by this compound results in the modulation of several key downstream signaling pathways.
Inhibition of Intracellular Calcium Mobilization
A primary and immediate consequence of PAR1-Gαq activation is an increase in intracellular calcium concentration. This compound has been shown to inhibit this thrombin-induced calcium mobilization.[1]
Modulation of MAP Kinase Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 cascade, is a critical downstream target of PAR1 signaling. Activation of the PAR1-Gαq pathway can lead to the phosphorylation and activation of ERK1/2. This compound has been reported to completely block thrombin-induced ERK1/2 phosphorylation.
Regulation of Rho Kinase and Myosin Light Chain Phosphorylation
The Rho kinase (ROCK) pathway, which plays a crucial role in cell contraction, migration, and cytoskeletal rearrangement, is also downstream of PAR1. This pathway can lead to the phosphorylation of Myosin Light Chain (MLC), a key event in smooth muscle contraction and cellular motility. This compound has been noted to completely block thrombin-induced MLC phosphorylation.
Inhibition of Pro-inflammatory Chemokine Production
PAR1 activation is known to induce the expression of pro-inflammatory chemokines. Specifically, thrombin-induced PAR1 activation in fibroblasts leads to the production and release of Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). This compound blocks these PAR1-mediated increases in both CCL2 mRNA and protein levels in a dose-dependent manner.
Signaling Pathway Diagram
Caption: Downstream signaling cascade of PAR1 and the inhibitory action of this compound.
Quantitative Data Summary
| Parameter | Effect of this compound | IC50 | Organism/Cell Line | Reference |
| PAR1 Antagonism | Inhibition | 916 nM | Not specified | [1] |
| Intracellular Calcium Mobilization | Inhibition of thrombin-induced increase | Not specified | HMEC-1 cells | [1] |
| CCL2 mRNA and Protein Levels | Dose-dependent inhibition of thrombin-induced increase | Not specified | Fibroblasts | |
| ERK1/2 Phosphorylation | Complete block of thrombin-induced phosphorylation | Not specified | Fibroblasts | |
| Myosin Light Chain (MLC) Phosphorylation | Complete block of thrombin-induced phosphorylation | Not specified | Fibroblasts | |
| Albuminuria | Decrease in doxorubicin-induced albuminuria | Not specified | Mouse | [1] |
Note: While dose-dependent inhibition of CCL2, and complete blockage of ERK1/2 and MLC phosphorylation have been reported, specific quantitative data from dose-response experiments are not publicly available at this time.
Preclinical In Vivo Effects
Reduction of Albuminuria in a Model of Nephropathy
In a mouse model of doxorubicin-induced nephropathy, administration of this compound at a dose of 5 mg/kg per day resulted in a significant decrease in albuminuria. This finding suggests a protective role for this compound in kidney disease, likely through the inhibition of PAR1-mediated inflammatory and fibrotic pathways in the kidney.
Experimental Protocols
Doxorubicin-Induced Nephropathy Mouse Model
This protocol describes a general method for inducing nephropathy in mice using doxorubicin (B1662922), which can be adapted for testing the efficacy of therapeutic compounds like this compound.
-
Animal Model: Male BALB/c mice (or other suitable strain), 8-10 weeks old.
-
Induction of Nephropathy: A single intravenous (tail vein) injection of doxorubicin (10 mg/kg) is administered.
-
Treatment: this compound (5 mg/kg/day) or vehicle control is administered, typically via oral gavage or intraperitoneal injection, starting from a predetermined time point before or after doxorubicin injection and continuing for the duration of the study (e.g., 4-6 weeks).
-
Monitoring: Body weight and general health are monitored regularly.
-
Urine Collection and Albuminuria Measurement:
-
Mice are placed in metabolic cages for 24-hour urine collection at various time points.
-
Urinary albumin concentration is measured using a mouse albumin ELISA kit.
-
Urinary creatinine (B1669602) concentration is measured to normalize for urine volume.
-
The albumin-to-creatinine ratio (ACR) is calculated as a measure of albuminuria.
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and kidneys are collected for histological analysis (e.g., H&E, PAS, and Masson's trichrome staining) to assess glomerulosclerosis and interstitial fibrosis.
Experimental Workflow: In Vivo Efficacy Study
References
Unraveling Thrombin's Signal: A Technical Guide to Q94 Hydrochloride in Platelet Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of Q94 hydrochloride in the study of thrombin-induced signaling, a critical pathway in hemostasis and thrombosis. Thrombin, a potent platelet activator, primarily signals through Protease-Activated Receptors (PARs), with PAR1 being a key player and a significant target for anti-platelet drug development.[1][2][3] This guide will delve into the mechanism of thrombin signaling, the initial promise and subsequent challenges of using this compound as a selective PAR1 modulator, and provide detailed experimental protocols for investigating these pathways.
The Thrombin-PAR1 Signaling Cascade
Thrombin activates PAR1 through a unique proteolytic mechanism, cleaving the receptor's N-terminal domain to unmask a new N-terminus that acts as a tethered ligand, binding intramolecularly to the receptor and triggering downstream signaling.[4] This activation engages multiple G-protein families, leading to a complex and multifaceted cellular response.[5]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These events are central to platelet granule secretion and aggregation.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates RhoA, a small GTPase that regulates cytoskeletal reorganization, stress fiber formation, and platelet shape change.
-
Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which further promotes platelet activation.
Below is a diagram illustrating the major thrombin-induced PAR1 signaling pathways in platelets.
This compound: A Controversial PAR1 Modulator
This compound was initially reported as a potent and selective allosteric modulator of PAR1, specifically inhibiting its coupling to Gαq in various cell lines. This purported selectivity offered a promising tool to dissect the specific contributions of the Gαq pathway in thrombin-induced signaling, distinct from Gα12/13 and Gαi-mediated events. Allosteric modulators bind to a site on the receptor distinct from the agonist binding site, altering the receptor's response to the agonist.
However, subsequent research on human platelets has cast doubt on the selectivity of Q94. A key study found that while Q94 did inhibit PAR1-mediated responses such as Ca2+ signaling, integrin αIIbβ3 activation, and α-granule secretion, its potency was low compared to other PAR1 antagonists. Furthermore, Q94 was observed to inhibit platelet activation induced by other agonists, suggesting PAR1-independent, off-target effects. In endothelial cells, Q94 reportedly failed to inhibit PAR1-dependent Ca2+ signaling.
These findings suggest that this compound may not be a suitable tool for selectively studying PAR1-Gαq signaling in platelets and that experimental results obtained using this compound in platelets should be interpreted with caution.
Quantitative Data Presentation
The potency of this compound has been compared with other known PAR1 antagonists. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the inhibition of PAR1-activating peptide (PAR1-AP)-induced Ca2+ signaling in human platelets.
| Compound | Target/Mechanism | IC50 (μM) | Source of Compound | Reference |
| Q94 | PAR1 Allosteric Modulator | 16.4 | Tocris | |
| Q94 | PAR1 Allosteric Modulator | 35.9 | ChemDiv | |
| Vorapaxar (B1682261) | PAR1 Orthosteric Antagonist | Potent Inhibition | - | |
| ML161 | PAR1 Allosteric Modulator | 1.10 | - | |
| JF5 | PAR1 Allosteric Modulator | 12.8 | - |
Note: A specific IC50 value for Vorapaxar was not provided in the snippet, but it was described as a potent inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study thrombin-induced platelet signaling and the effects of inhibitors like this compound.
Platelet Preparation (Washed Platelets)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Platelet Isolation: Treat the PRP with apyrase and prostaglandin (B15479496) I2 to prevent premature activation. Pellet the platelets by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes.
-
Washing and Resuspension: Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and prostaglandin I2. Repeat the centrifugation and resuspension steps to wash the platelets.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration for subsequent assays.
Measurement of Intracellular Calcium (Ca2+) Mobilization
-
Dye Loading: Incubate washed platelets with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Cal-520) according to the manufacturer's instructions. This is typically done at 37°C for 30-60 minutes.
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded platelets with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Stimulation: Place the platelet suspension in a fluorometer cuvette with stirring. Establish a baseline fluorescence reading.
-
Agonist Addition: Add a PAR1-activating peptide (PAR1-AP, e.g., SFLLRN) to stimulate the platelets.
-
Data Acquisition: Record the change in fluorescence over time, which corresponds to the change in intracellular Ca2+ concentration.
-
Analysis: Quantify the Ca2+ signal, for example, by calculating the area under the curve (AUC) of the fluorescence trace.
Flow Cytometry Analysis of Platelet Activation
The following workflow diagram illustrates the general procedure for assessing platelet activation markers by flow cytometry.
4.3.1. Integrin αIIbβ3 Activation Assay
-
Sample Preparation: Prepare washed platelets and pre-incubate with this compound or vehicle as described above.
-
Stimulation: Stimulate the platelets with a PAR1-AP.
-
Staining: Add a fluorescently labeled antibody that specifically recognizes the activated conformation of integrin αIIbβ3, such as PAC-1-FITC.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Fix the platelets with 1-2% paraformaldehyde.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the platelet population. An increase in FITC fluorescence indicates integrin activation.
4.3.2. α-Granule Secretion (P-selectin Expression) Assay
-
Sample Preparation: Prepare washed platelets and pre-incubate with this compound or vehicle.
-
Stimulation: Activate the platelets with a PAR1-AP.
-
Staining: Add a fluorescently labeled antibody against P-selectin (CD62P), such as anti-CD62P-PE. P-selectin is a protein that translocates to the platelet surface from α-granules upon activation.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation: Fix the platelets with paraformaldehyde.
-
Flow Cytometry: Analyze the samples by flow cytometry to quantify the percentage of P-selectin positive platelets or the median fluorescence intensity.
Conclusion and Recommendations
While this compound was initially identified as a promising tool for dissecting PAR1-Gαq signaling, subsequent evidence suggests a lack of selectivity and potential off-target effects in human platelets. Researchers and drug development professionals should exercise caution when using this compound in platelet studies and consider the use of more thoroughly characterized and selective PAR1 antagonists, such as vorapaxar (an orthosteric antagonist) or ML161 (an allosteric modulator), for which more consistent data are available. The experimental protocols provided in this guide offer a robust framework for evaluating the effects of these and other compounds on thrombin-induced platelet signaling. A critical approach, including the use of appropriate controls and a comprehensive assessment of on-target and potential off-target effects, is paramount for advancing our understanding of platelet biology and developing novel anti-thrombotic therapies.
References
- 1. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. 2.9. Light Transmission Aggregometry [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Early-Stage Pharmacology of Vortioxetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage pharmacological research on vortioxetine (B1682262), a multimodal antidepressant. The information presented herein is collated from a range of preclinical in vitro and in vivo studies, focusing on its mechanism of action, receptor engagement, and effects on neurotransmitter systems. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: A Multimodal Profile
Vortioxetine is characterized by a unique pharmacological profile that combines the inhibition of the serotonin (B10506) transporter (SERT) with the modulation of multiple serotonin (5-HT) receptors.[1][2][3] This multimodal activity distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] Its primary pharmacological actions include:
-
Serotonin (5-HT) Transporter (SERT) Inhibition [1]
-
5-HT3 Receptor Antagonism
-
5-HT7 Receptor Antagonism
-
5-HT1D Receptor Antagonism
-
5-HT1B Receptor Partial Agonism
-
5-HT1A Receptor Agonism
This combination of activities allows vortioxetine to not only increase synaptic serotonin levels but also to modulate various neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and histamine, in key brain regions associated with mood and cognition.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies on vortioxetine.
Table 1: Receptor and Transporter Binding Affinities (Ki)
| Target | Human Kᵢ (nM) | Rat Kᵢ (nM) | Reference(s) |
| Serotonin Transporter (SERT) | 1.6 | 8.6 | |
| 5-HT₃ Receptor | 3.7 | 1.1 | |
| 5-HT₁ₐ Receptor | 15 | 230 | |
| 5-HT₇ Receptor | 19 | 200 | |
| 5-HT₁B Receptor | 33 | - | |
| 5-HT₁D Receptor | 54 | - | |
| Norepinephrine Transporter (NET) | 113 | - | |
| Dopamine Transporter (DAT) | >1000 | - |
Table 2: Functional Activity (IC₅₀/EC₅₀)
| Target | Activity Type | Value (nM) | Reference(s) |
| Serotonin Transporter (SERT) | Inhibition (IC₅₀) | 5.4 | |
| 5-HT₃ Receptor | Antagonism (IC₅₀) | 12 | |
| 5-HT₁ₐ Receptor | Agonism (EC₅₀) | 120 - 450 | |
| 5-HT₁B Receptor | Partial Agonism (EC₅₀) | 120 - 450 | |
| 5-HT₁D Receptor | Antagonism (IC₅₀) | 120 - 450 | |
| 5-HT₇ Receptor | Antagonism (IC₅₀) | 120 - 450 |
Table 3: Human Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | 75% | |
| Time to Maximum Concentration (Tₘₐₓ) | 7 - 11 hours | |
| Terminal Half-life (t₁/₂) | ~66 hours | |
| Apparent Volume of Distribution (Vd) | ~2600 L | |
| Plasma Protein Binding | 98% |
Signaling Pathways and Neurotransmitter Modulation
Vortioxetine's multimodal action leads to a complex modulation of downstream signaling and neurotransmitter release. The antagonism of 5-HT₃ receptors on GABAergic interneurons is thought to disinhibit pyramidal neurons, leading to an increase in the release of several neurotransmitters.
Key Experimental Protocols
Detailed methodologies for foundational preclinical experiments are provided below.
Receptor Binding Affinity Assays
-
Objective: To determine the affinity of vortioxetine for various neurotransmitter receptors and transporters.
-
Methodology: Radioligand binding assays using cell membranes from recombinant cell lines expressing the human or rat target of interest.
-
Protocol Outline:
-
Membrane Preparation: Cell membranes are harvested and prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of vortioxetine.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: Radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Kᵢ) are calculated from IC₅₀ values using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals following vortioxetine administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol Outline:
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, ventral hippocampus).
-
Recovery: Animals are allowed a post-surgery recovery period.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after systemic administration of vortioxetine.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
In Vivo Electrophysiology
-
Objective: To investigate the effects of vortioxetine on the electrical activity of neurons in the brain.
-
Animal Model: Urethane-anesthetized male rats.
-
Protocol Outline:
-
Recording Setup: Extracellular single-unit recordings and local field potential recordings are made in superficial layers of the prefrontal cortex.
-
Neuron Identification: 5-HT₃ receptor-expressing interneurons (5-HT₃R-INs) are identified by their short-latency excitation evoked by electrical stimulation of the dorsal raphe nucleus (DRN).
-
Drug Administration: Vortioxetine is administered systemically.
-
Data Acquisition: Changes in the firing rate of 5-HT₃R-INs and pyramidal neuron activity (indicated by cortical slow-wave oscillations) are recorded and analyzed.
-
Behavioral Models: Novel Object Recognition (NOR) Test
-
Objective: To assess the effects of vortioxetine on recognition memory, a domain of cognition.
-
Animal Model: Female Long-Evans rats or male Wistar Albino rats.
-
Protocol Outline:
-
Habituation: Rats are allowed to freely explore an empty open-field arena for a set period on consecutive days.
-
Training (Acquisition): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration. Vortioxetine is typically administered before this phase.
-
Testing (Retention): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
-
Data Analysis: The time spent exploring the novel versus the familiar object is recorded. A discrimination index is calculated to quantify recognition memory.
-
References
Q94 Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q94 hydrochloride is a small molecule inhibitor that has garnered attention in pharmacological research for its role as a biased antagonist of Protease-Activated Receptor 1 (PAR1). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols from key studies and visual representations of its mechanism of action to support further investigation and drug development efforts.
Molecular Structure and Physicochemical Properties
This compound is a benzimidazole (B57391) derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrochloride | [1] |
| Molecular Formula | C₂₁H₁₈Cl₂N₂ | [1][2] |
| Molecular Weight | 369.29 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl | |
| InChI Key | WXIWQTVPWYFEHP-UHFFFAOYSA-N | |
| Solubility | Soluble in DMSO | |
| Physical Appearance | Solid | |
| Purity | ≥98% (commercially available) |
Pharmacological Properties and Mechanism of Action
This compound is characterized as a Gαq-signaling-biased antagonist of PAR1. It selectively inhibits the PAR1-mediated activation of the Gαq signaling pathway, with a reported IC50 of 916 nM.
Signaling Pathway
The canonical activation of PAR1 by thrombin leads to the coupling of multiple G protein subtypes, including Gαq, Gαi, and Gα12/13. Q94 is proposed to allosterically inhibit the coupling of PAR1 to Gαq, thereby blocking downstream signaling events initiated by this pathway. The simplified signaling cascade is depicted below.
Key Experimental Protocols
This section details the methodologies for key experiments that have been used to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is fundamental to assessing the inhibitory effect of Q94 on Gαq-mediated signaling, as Gαq activation leads to an increase in intracellular calcium levels.
Experimental Workflow:
References
Preliminary Studies on Cardiovascular Agents: A Technical Guide to Carvedilol
Disclaimer: Initial searches for "Q94 hydrochloride" did not yield any specific results in publicly available scientific literature, suggesting it may be a proprietary, internal, or otherwise uncatalogued compound. To fulfill the detailed structural and content requirements of the user's request, this guide has been prepared using a well-researched cardiovascular agent, Carvedilol , as a representative example. All data, protocols, and pathways described herein pertain to Carvedilol.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth overview of the preliminary cardiovascular research on Carvedilol, a non-selective beta-blocker with alpha-1 adrenergic receptor blocking activity. The document is structured to present quantitative data, detailed experimental methodologies, and key signaling pathways in a clear and accessible format for a scientific audience.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Carvedilol, as well as its efficacy in major clinical trials for heart failure and hypertension.
Table 1: Pharmacokinetic Properties of Carvedilol
| Parameter | Value | Reference |
| Bioavailability | 25-35% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1] |
| Protein Binding | >98% | [2] |
| Volume of Distribution | 1.5 L/kg | [2] |
| Elimination Half-life | 7-10 hours | [1] |
| Metabolism | Hepatic (Oxidation and Glucuronidation) | |
| Excretion | Primarily biliary/fecal |
Table 2: Efficacy of Carvedilol in Chronic Heart Failure (HFrEF)
| Clinical Trial / Study | Patient Population | Dosage | Key Outcomes | Reference |
| U.S. Carvedilol Heart Failure Trials Program | 1,094 patients with chronic heart failure (LVEF ≤35%) | Up to 25-50 mg twice daily | Mortality: 3.2% (Carvedilol) vs. 7.8% (Placebo) (65% risk reduction, p<0.001). Hospitalization: 14.1% (Carvedilol) vs. 19.6% (Placebo) for cardiovascular causes (27% risk reduction, p=0.036). | |
| Cohn et al. (Severe Heart Failure) | 105 patients with severe heart failure (LVEF mean 0.22) | Up to 25 mg twice daily | LVEF Change: +0.09 (Carvedilol) vs. +0.02 (Placebo) (p=0.004). | |
| Australia-New Zealand Heart Failure Research Collaborative Group | 415 patients with heart failure of ischemic etiology (LVEF <45%) | Up to 25 mg twice daily | LVEF Change: +5.2% absolute increase with Carvedilol vs. Placebo (p<0.0001). | |
| Bristow et al. (Dose-Response Study) | 345 patients with mild to moderate heart failure | 6.25, 12.5, or 25 mg twice daily | LVEF Improvement: Dose-related increases of 5, 6, and 8 EF units vs. 2 units for placebo (p<0.001). Mortality Reduction: Dose-related decrease in mortality. |
Table 3: Efficacy of Carvedilol in Hypertension
| Clinical Trial / Study | Patient Population | Dosage | Key Outcomes (Placebo-Corrected) | Reference |
| Pooled Double-Blind, Placebo-Controlled Studies | Hypertensive patients | 6.25-50 mg/day (twice daily) | Sitting SBP Reduction: -10.9 mm Hg. Sitting DBP Reduction: -10.6 mm Hg. | |
| Cochrane Review (Wong et al.) | 1,493 hypertensive patients | Various | BP Reduction (Carvedilol): -4 mm Hg SBP / -3 mm Hg DBP. | |
| Weber et al. (Controlled-Release Formulation) | 338 patients with essential hypertension | 20, 40, or 80 mg once daily (CR) | Significant reductions in 24-hour mean SBP and DBP compared to placebo. |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of Carvedilol.
Clinical Trial Protocol: U.S. Carvedilol Heart Failure Study
-
Objective: To evaluate the effect of Carvedilol on mortality in patients with chronic heart failure.
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.
-
Patient Population: 1,094 patients with symptomatic chronic heart failure for at least 3 months, a left ventricular ejection fraction (LVEF) of 35% or less, and receiving treatment with diuretics and an ACE inhibitor.
-
Intervention:
-
Open-Label Run-in: All patients received Carvedilol 6.25 mg twice daily for two weeks to assess tolerability.
-
Randomization: Patients who tolerated the run-in phase were randomized to receive either placebo or Carvedilol.
-
Dose Titration: The dose of Carvedilol was gradually increased from 6.25 mg twice daily to a target of 25 mg twice daily (for patients <85 kg) or 50 mg twice daily (for patients >85 kg).
-
-
Primary Endpoint: All-cause mortality.
-
Secondary Endpoints: Hospitalization for cardiovascular causes, and the combined risk of death or hospitalization.
-
Data Analysis: The primary analysis was based on the intention-to-treat principle. Mortality was compared between groups using a log-rank test.
Preclinical Experimental Protocol: Evaluation of Cardioprotective Effects in a Myocardial Infarction Model
-
Objective: To determine the effect of Carvedilol on infarct size in an animal model of myocardial ischemia and reperfusion.
-
Animal Model: Male Wistar rats or pigs are commonly used.
-
Experimental Procedure:
-
Anesthesia: Animals are anesthetized (e.g., with sodium pentobarbital).
-
Surgical Preparation: The chest is opened, and the left anterior descending (LAD) coronary artery is isolated.
-
Ischemia Induction: A ligature is tightened around the LAD artery for a defined period (e.g., 30 minutes) to induce myocardial ischemia.
-
Drug Administration: Carvedilol or a vehicle control is administered intravenously at a specified time before or during ischemia, or just before reperfusion.
-
Reperfusion: The ligature is released to allow blood flow to return to the myocardium for a specified period (e.g., 2 hours).
-
-
Outcome Measurement:
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The LAD artery is re-occluded, and a dye such as Evans blue is perfused through the aorta to delineate the area at risk (the non-blue area). The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale. The areas of infarction and the area at risk are measured by planimetry, and the infarct size is expressed as a percentage of the area at risk.
-
-
Statistical Analysis: Comparison of infarct size between the Carvedilol-treated and control groups is performed using a t-test or ANOVA.
Signaling Pathways and Mechanisms of Action
Carvedilol exerts its cardiovascular effects through a multi-faceted mechanism, primarily involving the blockade of adrenergic receptors and unique modulation of downstream signaling pathways.
Adrenergic Receptor Blockade
Carvedilol is a non-selective antagonist of β1 and β2-adrenergic receptors and an antagonist of α1-adrenergic receptors. This dual action contributes to its therapeutic effects:
-
β1-Blockade: Reduces heart rate, myocardial contractility, and cardiac output, thereby decreasing the heart's workload and oxygen demand.
-
α1-Blockade: Leads to vasodilation of peripheral blood vessels, reducing vascular resistance and lowering blood pressure.
Biased Agonism and β-Arrestin Signaling
A unique feature of Carvedilol is its action as a "biased agonist" at the β-adrenergic receptor. While it blocks the classical Gs protein-mediated signaling (antagonism), it simultaneously promotes signaling through the β-arrestin pathway (agonism). This is a departure from traditional beta-blockers.
The prevailing hypothesis is that Carvedilol stabilizes a conformation of the β1-adrenergic receptor that, while unable to activate Gs proteins, facilitates the recruitment and activation of Gαi proteins. This Gαi activation is a prerequisite for the subsequent recruitment of β-arrestin, which then initiates a cascade of downstream signaling events, including the activation of kinases like ERK1/2. This β-arrestin-mediated signaling is thought to contribute to the cardioprotective effects of Carvedilol, independent of Gs-protein-mediated pathways.
Experimental Workflow for Investigating β-Arrestin Recruitment
The recruitment of β-arrestin to the adrenergic receptor upon Carvedilol stimulation can be visualized and quantified using techniques like immunofluorescence microscopy or bioluminescence resonance energy transfer (BRET).
References
Methodological & Application
Application Notes and Protocols for Q94 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q94 hydrochloride is a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. As a specific inhibitor, this compound selectively blocks the interaction and signaling of PAR1 with Gαq proteins.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, intended to guide researchers in the fields of cell biology, pharmacology, and drug development.
Mechanism of Action
This compound functions as a selective negative allosteric modulator of PAR1. Its primary mechanism involves the specific inhibition of the PAR1/Gαq signaling pathway.[1] Activation of PAR1 by agonists such as thrombin typically leads to the coupling of the receptor to G proteins, including Gαq and Gα12/13. The Gαq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium mobilization and activate protein kinase C (PKC), respectively. This compound effectively uncouples PAR1 from Gαq, thereby inhibiting these downstream signaling events. Consequently, it has been demonstrated to block PAR1-mediated increases in CCL2 mRNA and protein levels in a dose-dependent manner and completely inhibit thrombin-induced phosphorylation of ERK1/2 and myosin light chain (MLC).[1]
Data Presentation
The following table summarizes the quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 916 nM | PAR1 expressing cells | [1] |
| Effective Concentration | 10 µM | RKO cells (3D spheroid culture) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on its known solubility, this compound should be dissolved in DMSO to prepare a high-concentration stock solution.
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight: 369.29 g/mol ), dissolve 3.69 mg of this compound in 1 ml of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature.
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mM in DMSO)
-
PAR1 agonist (e.g., thrombin, SFLLRN-NH₂) (optional)
-
Phosphate-buffered saline (PBS)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Protocol:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM this compound stock solution in complete cell culture medium to prepare the desired final working concentrations. It is crucial to maintain a consistent final concentration of DMSO across all experimental and control wells (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Pre-treatment with this compound:
-
For experiments investigating the inhibitory effect of this compound on agonist-induced PAR1 activation, pre-incubate the cells with the desired concentrations of this compound for a specific duration before adding the agonist. A pre-incubation time of 10 minutes to 1 hour is often sufficient.
-
For studies examining the long-term effects of PAR1 inhibition, cells can be incubated with this compound for extended periods (e.g., 24, 48, or 72 hours).
-
-
Agonist Stimulation (Optional): After the pre-incubation period with this compound, add the PAR1 agonist (e.g., thrombin or a specific agonist peptide like SFLLRN-NH₂) to the cell culture medium at the desired final concentration.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following the incubation period, harvest the cells or cell lysates for downstream analysis, such as cell viability assays, protein expression analysis (e.g., Western blotting for p-ERK), gene expression analysis (e.g., qPCR for CCL2), or functional assays (e.g., calcium imaging).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
After the desired treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: PAR1 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for Q94 Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Q94 hydrochloride in in vivo mouse studies. This compound is a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), specifically blocking its coupling to Gαq signaling pathways.[1] This document outlines recommended procedures for its preparation, administration, and the design of relevant in vivo experiments in mouse models.
Introduction
This compound, with the chemical name 2-benzyl-1-(4-chlorobenzyl)-1H-benzo[d]imidazole hydrochloride, is a valuable research tool for investigating the physiological and pathological roles of PAR1-Gαq signaling.[1] PAR1 is a G protein-coupled receptor activated by thrombin and other proteases, playing crucial roles in thrombosis, inflammation, and cancer. This compound's specific allosteric modulation allows for the targeted dissection of PAR1/Gαq-mediated events.[1]
Quantitative Data Summary
Due to the novelty of this compound, extensive public data on its in vivo use in mice is limited. The following table provides a hypothetical dosage range based on common practices for small molecule inhibitors in mouse studies. It is imperative that researchers conduct a dose-finding study to determine the optimal and maximum tolerated dose (MTD) for their specific mouse strain and experimental model.
| Parameter | Recommendation | Notes |
| Mouse Strain | To be determined by study | C57BL/6, BALB/c are common |
| Dosage Range | 1 - 25 mg/kg | Hypothetical. Requires empirical determination. |
| Route of Administration | Intraperitoneal (i.p.) Injection | A common and effective route for systemic delivery. |
| Dosing Schedule | Daily | Dependent on the pharmacokinetic profile of Q94. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for improving the solubility of hydrophobic compounds. |
| Study Context | Models of thrombosis, inflammation, or cancer | Dependent on the research question. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol details the preparation of a sterile this compound solution for parenteral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (e.g., 1 mL)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of this compound. Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Prepare the vehicle solution. In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, for 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline.
-
Dissolve this compound. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. Add the appropriate volume of the prepared vehicle to achieve the desired final concentration.
-
Ensure complete dissolution. Vortex the tube vigorously until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filter the solution. Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile microcentrifuge tube. This step is critical for ensuring the sterility of the injectable solution.
-
Storage. It is recommended to prepare fresh solutions for injection. If short-term storage is necessary, store the solution at 4°C and protect it from light.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the procedure for administering the prepared this compound solution via intraperitoneal injection.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Prepare the injection. Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles. The maximum recommended injection volume for mice is 10 ml/kg.
-
Restrain the mouse. Gently restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse.
-
Locate the injection site. The injection site is in the lower quadrant of the abdomen, off the midline to avoid the bladder and other organs.
-
Administer the injection. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper placement. Inject the solution slowly.
-
Post-injection monitoring. After the injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, ruffled fur, or abnormal behavior.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for in vivo mouse studies.
Caption: this compound inhibits PAR1 signaling by blocking Gαq coupling.
References
Application Notes and Protocols for IC50 Determination of Novel Hydrochloride Compounds
Topic: Recommended Hydrochloride Compound Concentration for IC50 Determination
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific information regarding "Q94 hydrochloride." Therefore, this document provides a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a novel hydrochloride compound, based on established methodologies for similar substances. The user must adapt and optimize these protocols for their specific compound of interest.
Introduction
The half-maximal inhibitory concentration (IC50) is a critical parameter in pharmacology, quantifying the potency of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug required to inhibit a biological process by 50%.[1][2] Determining the IC50 is a fundamental step in the characterization of novel therapeutic agents. Hydrochloride salts are a common formulation for research compounds and active pharmaceutical ingredients due to their enhanced stability and solubility.[3] This document outlines the necessary protocols and considerations for determining the IC50 of a novel hydrochloride compound in cell-based assays.
Data Presentation
The results of an IC50 determination are typically presented in a dose-response table, which includes the range of concentrations tested and the corresponding biological response (e.g., percent cell viability). From this data, the IC50 value is calculated using non-linear regression analysis.
Table 1: Example of IC50 Data Presentation for a Novel Hydrochloride Compound
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 82.1 ± 6.1 |
| 10 | 51.5 ± 3.9 |
| 50 | 25.7 ± 2.5 |
| 100 | 5.4 ± 1.1 |
| Calculated IC50 (µM) | ~10 |
Experimental Protocols
A crucial aspect of determining an accurate IC50 value is the careful preparation of the test compound and the execution of the cell viability assay. The following protocols provide a general framework that should be optimized for the specific cell line and compound being tested.
Protocol 1: Preparation of Hydrochloride Compound Stock Solution
Proper dissolution of the hydrochloride salt is critical for reproducible results in cell-based assays.[3]
Materials:
-
Novel hydrochloride compound powder
-
Sterile, cell culture grade water, Dimethyl sulfoxide (B87167) (DMSO), or other appropriate solvent
-
Sterile conical tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm sterile filter
Procedure:
-
Determine the appropriate solvent for the hydrochloride salt. While many hydrochloride salts are water-soluble, some may require a co-solvent like DMSO. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5% to avoid cytotoxicity.
-
Weigh the required amount of the hydrochloride compound powder in a sterile conical tube.
-
Add the chosen solvent dropwise to the powder while gently agitating the tube to aid dissolution.
-
Vortex the solution for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied, but caution should be exercised as heat can degrade some compounds.
-
Visually inspect the solution to ensure complete dissolution with no visible particulates.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) protected from light. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Novel hydrochloride compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the hydrochloride compound stock solution in complete culture medium. A common starting point for a novel compound is a wide concentration range (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only). Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The choice of incubation time can significantly affect the IC50 value.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
-
Mandatory Visualizations
References
Application Note: Preparation of Q94 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Q94 hydrochloride is a selective, Gαq-signaling-biased antagonist of Proteinase-Activated Receptor 1 (PAR1) with an IC50 value of 916 nM.[1] It functions as a negative allosteric modulator that selectively inhibits the interaction between PAR1 and its associated G-protein, Gαq, thereby blocking downstream signaling pathways.[1][2] This compound is a valuable tool for studying PAR1-mediated cellular processes, such as those involved in inflammation and fibrosis. Accurate and consistent preparation of a stock solution is the first critical step for reliable in vitro and in vivo experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized below. This data is essential for accurate calculations and proper handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-benzyl-1-(4-chlorobenzyl)-1H-benzo[d]imidazole hydrochloride | [2] |
| Molecular Formula | C₂₁H₁₈Cl₂N₂ | [3] |
| Molecular Weight | 369.29 g/mol | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility in DMSO | 30 mg/mL |
Table 2: Recommended Storage Conditions for this compound Solutions in DMSO
| Condition | Temperature | Duration | Recommendations | Reference |
| Powder | -20°C | 3 years | Store in a dry, dark place. | |
| 4°C | 2 years | For short-term storage. | ||
| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term stability. | |
| -20°C | 1-3 months | Suitable for short to medium-term storage. | ||
| General Handling | N/A | N/A | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
This protocol provides a method for preparing a commonly used 10 mM stock solution. Calculations can be adjusted based on desired final concentration, ensuring it does not exceed the solubility limit of 30 mg/mL.
-
Pre-experimental Setup:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Work in a well-ventilated area or a chemical fume hood.
-
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (369.29 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 369.29 g/mol / 1000 = 3.69 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out the calculated amount (e.g., 3.69 mg) of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is difficult, brief sonication in a water bath can be applied. Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Inhibitory Mechanism of this compound
This compound selectively blocks the PAR1 signaling pathway at the level of G-protein coupling. The diagram below outlines this mechanism.
Caption: Q94 blocks PAR1-mediated Gαq signaling pathway.
Handling and Quality Control
-
DMSO Hygroscopicity: DMSO is highly hygroscopic and will readily absorb water from the atmosphere. Use anhydrous grade DMSO and keep the container tightly sealed when not in use to maintain the integrity of the stock solution.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. The practice of creating single-use aliquots is strongly recommended.
-
Solubility Check: Before use, particularly after storage, visually inspect the thawed aliquot for any signs of precipitation. If crystals are observed, gently warm the tube to room temperature and vortex to redissolve.
-
Solvent Effects: When diluting the DMSO stock into aqueous media for experiments, be mindful of the final DMSO concentration. Typically, a final concentration of <0.1% DMSO is well-tolerated by most cell lines, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Safety Precautions
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handle this compound powder in a fume hood or a well-ventilated area to avoid inhalation.
-
DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
References
Application of Q94 Hydrochloride in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q94 hydrochloride is a potent and selective antagonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular biology. Upon activation by proteases such as thrombin, PAR1 couples primarily to Gαq, initiating a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i). This increase in cytosolic calcium is a key second messenger that triggers a multitude of cellular responses. Consequently, monitoring the inhibition of PAR1-mediated calcium mobilization is a robust method for characterizing the potency and mechanism of action of PAR1 antagonists like this compound.
These application notes provide a detailed overview and experimental protocols for utilizing this compound in fluorescence-based calcium mobilization assays, a cornerstone technique in drug discovery and signal transduction research.
Mechanism of Action: PAR1 Signaling and Inhibition by this compound
Protease-Activated Receptor 1 (PAR1) is activated by the proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This activation predominantly engages the Gαq subunit of the heterotrimeric G-protein complex.
Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[1][2][3] This rapid increase in intracellular calcium can be detected by calcium-sensitive fluorescent indicators.
This compound acts as a negative allosteric modulator of PAR1, selectively inhibiting the interaction between PAR1 and Gαq.[4][5] By preventing this coupling, this compound effectively blocks the entire downstream signaling cascade, including IP3 production and the subsequent release of calcium from intracellular stores.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on PAR1 signaling and calcium mobilization.
| Compound | Target | Assay | Cell Type | Agonist | IC50 | Reference |
| This compound | PAR1/Gαq Interaction | N/A | N/A | N/A | 916 nM | |
| This compound | Calcium Mobilization | Fluorescence | HMEC-1 | Thrombin | 10.3 nM | |
| This compound | PAR1 Antagonism | Calcium Mobilization | Platelets | PAR1-AP | Low Potency | |
| This compound | PAR1 Antagonism | Calcium Mobilization | Endothelial Cells | PAR1-AP | No Inhibition |
*Note: A study by de Ceunynck et al. (2022) reported that Q94 had low potency in inhibiting PAR1-dependent calcium signaling in platelets and did not inhibit it in endothelial cells, suggesting potential off-target effects or cell-type specific activity. Researchers should consider these findings when designing and interpreting experiments.
Experimental Protocols
Protocol 1: Thrombin-Induced Calcium Mobilization Assay in HEK293-PAR1 Cells
This protocol describes the use of this compound to inhibit thrombin-induced calcium mobilization in a recombinant cell line stably expressing human PAR1. The assay utilizes the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human PAR1 (HEK293-PAR1)
-
This compound
-
Human α-thrombin
-
Fluo-4 AM, acetoxymethyl ester
-
Pluronic® F-127
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293-PAR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 - 80,000 cells per well in 100 µL of growth medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 2 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM dye loading solution by diluting the stock solution to a final concentration of 2-5 µM in HBSS with 20 mM HEPES.
-
Add Pluronic® F-127 (0.02-0.04% final concentration) to aid in dye solubilization.
-
-
Cell Loading:
-
Aspirate the growth medium from the cell plate.
-
Add 100 µL of the Fluo-4 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
After the dye loading incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 20-30 minutes.
-
-
Calcium Flux Measurement:
-
Program the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Set the instrument to record a baseline fluorescence for 15-20 seconds.
-
Use the automated injector to add a pre-determined concentration of human α-thrombin (e.g., 1-10 nM) to stimulate the cells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the agonist response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway of PAR1-Mediated Calcium Mobilization
Caption: PAR1 signaling cascade leading to calcium release and its inhibition by this compound.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for the this compound calcium mobilization assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. PR3 and Elastase Alter PAR1 Signaling and Trigger vWF Release via a Calcium-Independent Mechanism from Glomerular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Q94 Hydrochloride Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Q94 hydrochloride is a novel synthetic compound under investigation for its potential as an anti-cancer therapeutic agent. As with any new chemical entity, rigorous and standardized methods are required to quantify its biological efficacy. These application notes provide a comprehensive overview of the key in vitro and in vivo assays essential for characterizing the anti-proliferative and cytotoxic effects of this compound. The following protocols are designed to guide researchers in generating robust and reproducible data to support preclinical drug development.
The evaluation of an anti-cancer compound's efficacy is a multi-faceted process that begins with in vitro cell-based assays and progresses to more complex in vivo models.[1] This tiered approach allows for a systematic assessment of a compound's biological activity, mechanism of action, and potential for therapeutic application.[2] Key indicators of efficacy for a compound like this compound include its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle.[3]
Data Presentation: Quantifying the Efficacy of this compound
The following tables present hypothetical data for "this compound" to illustrate how quantitative results from the described assays can be structured for clear comparison and interpretation.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.5 |
| A549 | Lung Carcinoma | 48 | 21.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.3 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48 hours)
| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control (0.1% DMSO) | 2.1 | 1.5 | 3.6 |
| 5 | 8.7 | 4.2 | 12.9 |
| 10 | 15.3 | 9.8 | 25.1 |
| 20 | 25.6 | 18.4 | 44.0 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24 hours)
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 45.2 | 30.1 | 24.7 |
| 10 | 68.5 | 15.3 | 16.2 |
| 20 | 75.1 | 10.2 | 14.7 |
Visualizations: Workflows and Signaling Pathways
Caption: A stepwise workflow for evaluating the efficacy of this compound.
Caption: A hypothetical signaling pathway for this compound's mechanism of action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the cells with PBS and stain with PI solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of an anti-cancer compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to the predetermined dosing schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. A systematic approach, beginning with in vitro assays to determine IC50 values, apoptotic induction, and cell cycle effects, followed by validation in in vivo models, is essential for advancing a novel compound through the drug development pipeline. The data generated from these studies will be critical in establishing the therapeutic potential of this compound and guiding future clinical investigations.
References
Application Note: Q94 Hydrochloride for Blocking PAR1-Mediated CCL2 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 1 (PAR1), a G protein-coupled receptor, plays a critical role in cellular responses to thrombin and other proteases.[1] Activation of PAR1 is implicated in a variety of physiological and pathological processes, including inflammation and tissue fibrosis. A key downstream effect of PAR1 activation in cells such as fibroblasts is the production of Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 is a potent chemoattractant for monocytes and other immune cells, and its upregulation is associated with inflammatory diseases and cancer.
Q94 hydrochloride is a selective antagonist of PAR1, functioning as an allosteric modulator that specifically blocks the interaction between PAR1 and the Gαq protein subunit.[1][2] This targeted action prevents the initiation of downstream signaling cascades that lead to the production of pro-inflammatory mediators like CCL2. With an IC50 of 916 nM for PAR1, this compound serves as a valuable tool for investigating the role of PAR1/Gαq signaling in various cellular contexts and as a potential therapeutic lead for diseases driven by excessive CCL2 production.[2] This application note provides detailed protocols for utilizing this compound to inhibit PAR1-mediated CCL2 production in a research setting.
Data Presentation
The following tables summarize the dose-dependent inhibitory effect of a PAR1 antagonist, consistent with the properties of this compound, on thrombin-induced CCL2 production in murine lung fibroblasts, as reported by Deng et al. (2008).
Table 1: Dose-Dependent Inhibition of Thrombin-Induced CCL2 mRNA Expression by a PAR1 Antagonist
| PAR1 Antagonist Concentration (µM) | Mean CCL2 mRNA Inhibition (%) | Standard Error of the Mean (SEM) |
| 0.1 | 25 | ± 5 |
| 1 | 60 | ± 8 |
| 10 | 95 | ± 3 |
Data is derived from studies on murine lung fibroblasts stimulated with 10 nM thrombin for 2 hours. CCL2 mRNA levels were quantified by RT-qPCR.
Table 2: Dose-Dependent Inhibition of Thrombin-Induced CCL2 Protein Release by a PAR1 Antagonist
| PAR1 Antagonist Concentration (µM) | Mean CCL2 Protein Inhibition (%) | Standard Error of the Mean (SEM) |
| 0.1 | 30 | ± 6 |
| 1 | 75 | ± 10 |
| 10 | 98 | ± 2 |
Data is derived from studies on murine lung fibroblasts stimulated with 10 nM thrombin for 6 hours. CCL2 protein levels in the cell culture supernatant were quantified by ELISA.
Signaling Pathway
Caption: PAR1 signaling to CCL2 production.
Experimental Workflow
References
- 1. Thrombin Induces Fibroblast CCL2/JE Production and Release via Coupling of PAR1 to Gαq and Cooperation between ERK1/2 and Rho Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin induces fibroblast CCL2/JE production and release via coupling of PAR1 to Galphaq and cooperation between ERK1/2 and Rho kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Q94 Hydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Q94 hydrochloride, a selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1)-Gαq signaling, in animal models. This document includes detailed experimental protocols, quantitative data from preclinical studies, and a visualization of the relevant signaling pathway.
Introduction
This compound (2-benzyl-1-(4-chlorobenzyl)-1H-benzo[d]imidazole hydrochloride) is a potent antagonist of PAR1.[1] It functions as a negative allosteric modulator that selectively blocks the interaction between PAR1 and Gαq, thereby inhibiting downstream signaling pathways.[1] This targeted mechanism of action makes this compound a valuable tool for investigating the role of PAR1-mediated signaling in various physiological and pathological processes. Preclinical studies have explored its therapeutic potential in conditions such as nephropathy.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from a study in a mouse model of doxorubicin-induced nephropathy.
| Parameter | Value | Animal Model | Administration Route | Source |
| Dose | 5 mg/kg/day | Mouse (BALB/c) | Subcutaneous (via osmotic mini-pump) | [1][2] |
| Efficacy | Significantly suppressed the increase in albuminuria | Mouse model of doxorubicin-induced nephropathy | Subcutaneous | [2] |
| Efficacy | Attenuated Periodic Acid-Schiff (PAS) and desmin staining (indicators of podocyte injury) | Mouse model of doxorubicin-induced nephropathy | Subcutaneous | |
| Efficacy | Restored glomerular levels of podocin and nephrin (B609532) mRNA | Mouse model of doxorubicin-induced nephropathy | Subcutaneous |
Signaling Pathway
This compound selectively inhibits the coupling of Protease-Activated Receptor 1 (PAR1) to the Gαq protein subunit. This allosteric modulation prevents the activation of downstream signaling cascades typically initiated by agonists like thrombin, which are implicated in cellular responses such as calcium mobilization.
Caption: this compound's mechanism of action on the PAR1-Gαq signaling pathway.
Experimental Protocols
The following protocols are based on published literature and general guidelines for substance administration in animal models. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous Administration via Osmotic Mini-Pump (Mouse)
This method is ideal for continuous, long-term administration of this compound, ensuring stable plasma concentrations.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, potentially with a co-solvent like DMSO depending on final concentration and solubility)
-
Osmotic mini-pumps (e.g., ALZET®) with appropriate flow rate and duration
-
Surgical tools for implantation (sterile)
-
Anesthesia and analgesia as per approved animal protocol
-
Clippers and surgical scrub
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in DMSO. For in vivo use, a stock solution in DMSO can be prepared.
-
This stock solution should then be diluted with a sterile, biocompatible vehicle such as saline to the final desired concentration. The final concentration of DMSO should be minimized (typically <10%) to avoid toxicity.
-
The final solution must be sterile-filtered (0.22 µm filter) before filling the pumps.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic agent.
-
Administer pre-operative analgesia.
-
Shave the fur from the dorsal thoracic or scapular region.
-
Prepare the surgical site using a standard aseptic technique (e.g., alternating scrubs of povidone-iodine and 70% ethanol).
-
-
Pump Implantation:
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic mini-pump.
-
Insert the filled and primed osmotic mini-pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Monitor the animal for recovery from anesthesia.
-
Provide post-operative analgesia as required.
-
Monitor the incision site for signs of infection or complications.
-
General Protocols for Other Administration Routes
While subcutaneous administration via an osmotic pump has been documented for Q94, other routes may be suitable depending on the experimental goals. The following are general guidelines.
Protocol 2: Intraperitoneal (IP) Injection (Mouse/Rat)
Materials:
-
This compound solution (prepared as in Protocol 1, ensuring sterility and appropriate vehicle concentration)
-
Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Animal Restraint: Properly restrain the animal. For a mouse, this can be done by scruffing the neck and securing the tail.
-
Injection Site: Locate the lower right or left abdominal quadrant to avoid the cecum, bladder, and major organs.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, confirming correct placement.
-
Administration: Inject the solution slowly. The maximum recommended volume for an IP injection in a mouse is typically up to 2-3 mL, and for a rat, up to 5 mL.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Protocol 3: Intravenous (IV) Injection (Mouse/Rat)
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile syringes (e.g., insulin (B600854) syringes) and needles (27-30 gauge for mouse tail vein)
-
Restraining device
Procedure:
-
Animal Preparation: Place the animal in a restraining device to immobilize the tail. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. Successful entry is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the solution slowly. The maximum bolus injection volume for a mouse is typically less than 0.2 mL.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal.
Protocol 4: Oral Gavage (PO) (Mouse/Rat)
Materials:
-
This compound solution or suspension in a suitable vehicle (e.g., corn oil with a small percentage of DMSO, or an aqueous solution with a suspending agent like carboxymethylcellulose).
-
Flexible or rigid gavage needle appropriate for the size of the animal.
-
Syringe
Procedure:
-
Animal Restraint: Firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Ensure the needle has not entered the trachea.
-
Administration: Slowly administer the solution. The recommended oral gavage volume for a mouse is typically up to 10 ml/kg.
-
Post-Administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a disease model.
Caption: A generalized workflow for in vivo studies using this compound.
References
Application Notes and Protocols for Assessing the Specificity of Q94 Hydrochloride for Protease-Activated Receptor 1 (PAR1)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and vascular processes.[1][2] It is activated by proteolytic cleavage of its N-terminus by proteases like thrombin, which reveals a tethered ligand that activates the receptor intramolecularly.[1][3][4] This unique activation mechanism makes PAR1 an attractive therapeutic target for antiplatelet therapies.
Q94 hydrochloride has been reported as an allosteric modulator of PAR1, with the potential to selectively inhibit Gαq coupling. However, subsequent studies have raised significant questions about its specificity, suggesting it may have PAR1-independent, off-target effects, particularly in human platelets. For instance, while Q94 was shown to inhibit responses to a PAR1-activating peptide (PAR1-AP) in platelets, its potency was low, and it also inhibited responses to other platelet activators. Furthermore, in endothelial cells, Q94 did not inhibit PAR1-dependent calcium signaling.
These findings underscore the critical need for a multi-faceted and rigorous approach to determine the specificity of any compound targeting PAR1. This document provides detailed protocols for key in vitro assays to comprehensively assess the specificity of this compound for PAR1.
PAR1 Signaling Overview
PAR1 activation by thrombin initiates a cascade of intracellular events through coupling with multiple G proteins, including Gαq, Gα12/13, and Gαi, as well as through β-arrestin pathways. Gαq activation leads to phospholipase C (PLC) stimulation and subsequent mobilization of intracellular calcium. Gα12/13 coupling activates RhoA signaling, while β-arrestin recruitment can mediate both receptor desensitization and independent signaling events. Understanding these pathways is essential for designing experiments to probe the functional selectivity of a modulator like Q94.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
solving Q94 hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Q94 hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a Gαq-signaling-biased antagonist of the Protease-Activated Receptor 1 (PAR1), with the chemical formula C₂₁H₁₇ClN₂ • HCl.[1][2] As a benzimidazole (B57391) derivative, it is anticipated to have poor aqueous solubility, which can present challenges for in vitro and in vivo experiments, potentially leading to inaccurate and irreproducible results.[3] Achieving a stable, homogenous solution in aqueous buffers is critical for reliable experimental outcomes.
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I prepare a stock solution of this compound?
The recommended starting point is to prepare a high-concentration stock solution in an organic solvent.
-
Primary Recommendation: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10-50 mM.
-
Dissolution Assistance: If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with poorly soluble compounds. The following troubleshooting workflow can help address this problem.
Q5: How does pH affect the solubility of this compound and how can I optimize it?
As a weakly basic compound, the solubility of this compound is significantly influenced by pH. It will be more soluble in acidic environments where the molecule is protonated. To optimize solubility, you can systematically adjust the pH of your aqueous buffer. It is advisable to determine the pKa of this compound to identify the optimal pH range for solubilization.
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Expected Solubility | Rationale |
| DMSO | High (≥ 30 mg/mL) | Apolar aprotic solvent, effective for many organic molecules. |
| Aqueous Buffers (pH 7.4) | Very Low (<0.1 mg/mL) | As a weakly basic compound, it is expected to be poorly soluble at neutral pH. |
| Acidic Aqueous Buffers (pH < 5) | Moderately Increased | Protonation of the benzimidazole ring at acidic pH enhances solubility. |
| Alcohols (e.g., Ethanol) | Sparingly Soluble to Soluble | Offers a balance of polar and non-polar characteristics. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer
This protocol outlines the steps for preparing a working solution of this compound from a DMSO stock for use in cell-based assays.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the solution in a 37°C water bath or sonicate until the compound is fully dissolved.
-
-
Serial Dilution (Intermediate Step):
-
Perform a serial dilution of the DMSO stock solution. First, dilute into a mixture of DMSO and your aqueous buffer (e.g., 1:1 ratio).
-
-
Final Dilution:
-
Further dilute the intermediate solution into the final aqueous buffer to achieve the desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to avoid cytotoxicity.
-
-
Visual Inspection:
-
After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound solid
-
Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer. Ensure there is undissolved solid material present.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Interpretation:
-
The measured concentration represents the equilibrium solubility of this compound in that specific buffer at the tested temperature.
-
Signaling Pathway and Experimental Workflow
PAR1 Signaling Pathway and Q94's Mode of Action
Q94 is a Gαq-signaling-biased antagonist of PAR1. This means it selectively blocks the signaling cascade initiated through the Gαq protein, while potentially having less of an effect on other PAR1-mediated pathways. The diagram below illustrates the PAR1 signaling pathway and the point of intervention for Q94.
References
- 1. researchgate.net [researchgate.net]
- 2. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Solubility profile of papaverine hydrochloride and its relationship to the dissolution rate of sustained-release pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Q94 hydrochloride dosage for nephropathy studies
Disclaimer: Information on a specific compound designated "Q94 hydrochloride" is not publicly available in the current scientific literature. This technical support center provides a generalized framework for optimizing the dosage of a novel therapeutic agent for nephropathy studies, using plausible hypothetical data and established experimental methodologies. The assumed mechanism of action for this hypothetical "this compound" is the inhibition of the TGF-β signaling pathway, a key mediator in renal fibrosis.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound in nephropathy?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. In chronic kidney disease, TGF-β is a major driver of renal fibrosis, leading to excessive extracellular matrix deposition and loss of kidney function.[1][2] this compound is designed to attenuate these fibrotic processes.
2. How should this compound be stored and handled?
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Reconstitution: Reconstitute the lyophilized powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Stability: The reconstituted stock solution is stable for up to 3 months at -80°C. Avoid repeated exposure to light.
3. What are the recommended starting concentrations for in vitro and in vivo studies?
-
In Vitro: For initial dose-response studies in cultured renal cells (e.g., mesangial cells, podocytes, or tubular epithelial cells), a starting concentration range of 1 µM to 50 µM is recommended.
-
In Vivo: For rodent models of nephropathy, a starting dose of 5 mg/kg to 20 mg/kg, administered daily via oral gavage or intraperitoneal injection, is a reasonable starting point based on typical small molecule inhibitors.
Troubleshooting Guides
In Vitro Studies
| Issue | Possible Cause | Suggested Solution |
| High cell toxicity at low concentrations | - Compound insolubility leading to precipitation and physical cell damage.- Off-target effects. | - Ensure complete dissolution of the compound in DMSO before further dilution.- Lower the final DMSO concentration.- Perform a broader screen for off-target activities. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent treatment duration.- Reagent variability. | - Use cells within a consistent and low passage number range.- Standardize all incubation and treatment times.- Use the same lot of reagents and media for a set of experiments. |
| No observable effect on target pathway | - Insufficient drug concentration.- Poor cell permeability.- Degraded compound. | - Increase the concentration range in your dose-response experiment.- Verify target engagement with a cellular thermal shift assay (CETSA).- Use a fresh stock of the compound. |
In Vivo Studies
| Issue | Possible Cause | Suggested Solution |
| No therapeutic effect observed | - Inadequate dosage.- Poor bioavailability.- Rapid metabolism of the compound. | - Perform a dose-escalation study.- Conduct pharmacokinetic (PK) studies to assess drug exposure.[3][4]- Consider alternative routes of administration. |
| Adverse effects (e.g., weight loss, lethargy) | - On-target or off-target toxicity. | - Reduce the dose or dosing frequency.- Monitor for signs of toxicity and perform histological analysis of major organs.[5] |
| High variability in animal responses | - Inconsistent drug administration.- Genetic variability within the animal strain.- Differences in disease induction. | - Ensure accurate and consistent dosing technique.- Increase the number of animals per group.- Refine the disease induction protocol to ensure uniform injury. |
Data Presentation
Table 1: In Vitro Dose-Response of this compound on TGF-β-induced Collagen I Expression in Human Mesangial Cells
| Q94 HCl (µM) | Cell Viability (%) (MTT Assay) | Collagen I Expression (Normalized to Control) |
| 0 (Vehicle) | 100 ± 5 | 1.00 ± 0.12 |
| 1 | 98 ± 4 | 0.85 ± 0.10 |
| 5 | 95 ± 6 | 0.62 ± 0.08 |
| 10 | 92 ± 5 | 0.35 ± 0.05 |
| 25 | 88 ± 7 | 0.15 ± 0.04 |
| 50 | 75 ± 8 | 0.10 ± 0.03 |
Table 2: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis
| Treatment Group | Serum Creatinine (B1669602) (mg/dL) | Renal Collagen Content (µg/mg tissue) |
| Sham + Vehicle | 0.2 ± 0.05 | 5.2 ± 1.1 |
| UUO + Vehicle | 0.8 ± 0.15 | 25.8 ± 4.5 |
| UUO + Q94 HCl (5 mg/kg) | 0.6 ± 0.12 | 18.3 ± 3.2 |
| UUO + Q94 HCl (10 mg/kg) | 0.4 ± 0.08 | 12.1 ± 2.8 |
| UUO + Q94 HCl (20 mg/kg) | 0.3 ± 0.06 | 8.5 ± 1.9 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate renal cells (e.g., human mesangial cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for Fibrosis Markers
-
Protein Extraction: Lyse treated cells or kidney tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against fibrosis markers (e.g., Collagen I, α-SMA) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Unilateral Ureteral Obstruction (UUO) Animal Model
-
Anesthesia: Anesthetize the animal (e.g., C57BL/6 mouse) with an appropriate anesthetic agent.
-
Surgical Procedure: Make a flank incision to expose the left kidney. Ligate the left ureter at two points. For sham-operated animals, expose the ureter without ligation.
-
Drug Administration: Begin daily administration of this compound or vehicle one day post-surgery.
-
Monitoring: Monitor the animals daily for health status and body weight.
-
Sample Collection: At a predetermined endpoint (e.g., 7 or 14 days post-UUO), collect blood for serum creatinine analysis and harvest the kidneys for histological and biochemical analysis.
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the TGF-β signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Signaling Pathways Involved in Diabetic Renal Fibrosis [frontiersin.org]
- 3. Dose Optimization in Kidney Disease: Opportunities for PBPK Modeling and Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics in Kidney Disease: Application to Rational Design of Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Q94 Hydrochloride
Welcome to the technical support center for Q94 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results and to offer answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, negative allosteric modulator (NAM) of the Protease-Activated Receptor 1 (PAR1). It functions by inhibiting the interaction between PAR1 and the Gαq protein subunit. This selective blockade prevents downstream signaling pathways activated by thrombin, such as intracellular calcium mobilization, inositol (B14025) 1,4,5-trisphosphate (IP3) production, and the phosphorylation of ERK1/2 and Myosin Light Chain (MLC).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For optimal results, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation of this compound when I dilute my stock solution in aqueous media. What can I do?
Precipitation in aqueous solutions is a common issue with hydrochloride salts of small molecules. To mitigate this, consider the following:
-
pH of the medium: The solubility of hydrochloride salts can be pH-dependent. While most cell culture media are buffered around pH 7.4, localized pH changes can occur. If solubility issues persist, consider using a buffer system with stronger buffering capacity in the physiological range.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium.
-
Warming the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Brief sonication of the final diluted solution can help to redissolve any precipitate.
Q4: I am seeing inconsistent results between experiments. What are the potential causes?
Inconsistent results can stem from several factors:
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. The stability of this compound in aqueous solutions over long incubation periods should be considered.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathway activity can change with prolonged culturing.
-
Serum Effects: Components in serum can bind to small molecules, reducing their effective concentration. If you observe a decrease in potency in the presence of serum, consider reducing the serum concentration during the treatment period if your cells can tolerate it, or perform experiments in serum-free media.
Q5: Are there any known off-target effects of this compound?
While initially reported as a selective PAR1 antagonist, one study has suggested that Q94 may have PAR1-independent off-target effects in platelets, where it showed lower potency compared to other PAR1 antagonists and inhibited responses to other platelet activators. When interpreting your data, especially in platelet-based assays, it is important to include appropriate controls to validate the selectivity of the observed effects.
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Lower than Expected or No Inhibition of PAR1 Signaling
| Possible Cause | Recommendation |
| Compound Degradation | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Perform a viability assay to ensure the lack of effect is not due to cytotoxicity at the tested concentrations. |
| Low Receptor Expression | Confirm PAR1 expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. |
| Suboptimal Agonist Concentration | Ensure you are using an appropriate concentration of the PAR1 agonist (e.g., thrombin or a PAR1-activating peptide like TFLLR-NH2) that gives a robust but not saturating response. |
| Incorrect Assay Conditions | Optimize incubation times and cell density for your specific cell line and assay. |
Issue 2: High Background Signal in Control Wells
| Possible Cause | Recommendation |
| Autofluorescence of Q94 | Run a control with this compound in cell-free assay medium to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay. |
| DMSO Effects | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. High concentrations of DMSO can sometimes induce a cellular response. |
| Cellular Stress | Over-confluent or unhealthy cells can lead to higher baseline signaling. Ensure you are using healthy, sub-confluent cells for your experiments. |
Issue 3: Unexpected Agonistic Activity
| Possible Cause | Recommendation |
| Allosteric Modulation | In some cellular contexts, allosteric modulators can exhibit agonistic properties. This is a complex phenomenon that may depend on the specific G-protein coupling and signaling pathways active in your cell type. |
| Compound Purity | Verify the purity of your this compound batch. Impurities could potentially have agonistic effects. |
| Off-Target Effects | As mentioned in the FAQs, consider the possibility of off-target effects, especially in cell types other than those in which its antagonist activity has been well-characterized. |
Experimental Protocols & Data
Key Experimental Data Summary
The following tables summarize key quantitative data from published studies using this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Assays
| Assay | Cell Line | Agonist | IC50 | Reference |
| PAR1-Gαq Interaction | - | - | 916 nM | Deng et al., 2008 |
| Intracellular Calcium Mobilization | HMEC-1 | Thrombin | 10.3 nM | Deng et al., 2008 |
| Intracellular Calcium Mobilization | Platelets | PAR1-AP | Low Potency | Asteriti et al., 2012 |
Table 2: Effects of this compound on Downstream Signaling
| Signaling Pathway | Cell Line | Effect | Concentration | Reference |
| CCL2 Expression | Mouse Lung Fibroblasts | Inhibition | Dose-dependent | Deng et al., 2008 |
| ERK1/2 Phosphorylation | Mouse Lung Fibroblasts | Inhibition | Not specified | Deng et al., 2008 |
| MLC Phosphorylation | Mouse Lung Fibroblasts | Inhibition | Not specified | Deng et al., 2008 |
| IP3 Production | HMEC-1 | Inhibition | 10 µM | Asteriti et al., 2012 |
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Seeding: Seed cells (e.g., HMEC-1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Incubation: After dye loading, wash the cells with assay buffer and then incubate with varying concentrations of this compound or vehicle control (DMSO) for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record baseline fluorescence, then add the PAR1 agonist (e.g., thrombin) and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response over baseline and plot against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight if necessary. Pre-incubate the cells with this compound or vehicle for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with a PAR1 agonist (e.g., thrombin) for the desired time (e.g., 5-10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and then probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Signaling Pathways and Workflows
Caption: PAR1-Gαq signaling pathway inhibited by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
how to prevent Q94 hydrochloride degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of Q94 hydrochloride in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is recommended to dissolve this compound in a slightly acidic aqueous buffer or in an organic solvent such as DMSO.[1][2] The solid form of this compound is readily soluble in DMSO at a concentration of 30 mg/mL.[1] Aqueous solutions of hydrochloride salts can be slightly acidic, which generally favors the stability of benzimidazole-containing compounds like Q94.[2]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The primary factors that can lead to the degradation of this compound in solution include pH, light exposure, and temperature. As a benzimidazole (B57391) derivative, Q94 is susceptible to degradation in alkaline conditions and is photosensitive in solution.[1] Elevated temperatures can also accelerate degradation.
Q3: How should I store my this compound stock solution?
A3: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in the dark. For short-term storage, 4°C in the dark is also an option. The solid form of this compound is stable for at least four years when stored at -20°C.
Q4: Can I store my this compound solution at room temperature?
A4: Storing this compound solutions at room temperature is generally not recommended, especially for long-term storage, due to the increased risk of degradation. If short-term storage at room temperature is necessary, it is crucial to protect the solution from light.
Q5: Is this compound sensitive to light?
A5: Yes, based on studies of other benzimidazole compounds, this compound is likely to be photosensitive in solution. Therefore, it is essential to protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
Q6: What are the potential degradation pathways for this compound?
A6: Potential degradation pathways for this compound, inferred from its benzimidazole structure, include hydrolysis and photodegradation. Hydrolysis may involve the opening of the benzimidazole ring, particularly under alkaline conditions. Photodegradation can occur upon exposure to light, leading to the formation of various degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Prepare fresh solutions of this compound before each experiment.2. Review storage conditions. Ensure solutions are stored at or below -20°C and protected from light.3. Verify the pH of your experimental buffer. Maintain a slightly acidic to neutral pH if compatible with your assay. |
| Visible particulates or color change in the solution. | Precipitation of the free base or formation of insoluble degradation products. | 1. Ensure the pH of the solution is not alkaline, as this can lead to the conversion of the hydrochloride salt to the less soluble free base.2. If using an aqueous buffer, ensure the concentration of this compound does not exceed its solubility limit.3. Filter the solution through a 0.22 µm syringe filter before use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Confirm the identity of the main peak as this compound using a reference standard.2. Investigate the storage and handling procedures to identify potential causes of degradation (e.g., light exposure, improper temperature, high pH).3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol provides a framework for researchers to assess the stability of their this compound solutions under their specific experimental conditions.
1. Materials:
- This compound
- Selected solvent (e.g., DMSO, phosphate-buffered saline pH 7.4, cell culture medium)
- Amber glass vials
- Calibrated pH meter
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical column (e.g., C18)
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
- Storage Conditions: Store the aliquots under different conditions to be tested:
- -20°C (control)
- 4°C
- Room temperature (protected from light)
- Room temperature (exposed to ambient light)
- Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
- Sample Analysis:
- At each time point, retrieve an aliquot from each storage condition.
- Allow the sample to come to room temperature.
- Analyze the sample by HPLC to determine the concentration of this compound remaining.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A stable solution is typically defined as one that retains ≥90% of the initial concentration.
3. HPLC Method Development (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
- Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and optimize for the separation of the parent peak from any degradation products.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector, or use a common wavelength for aromatic compounds (e.g., 254 nm).
- Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
improving the efficacy of Q94 hydrochloride in vitro
Welcome to the Technical Support Center for Q94 Hydrochloride. This guide provides troubleshooting strategies and frequently asked questions to help researchers improve the efficacy of this compound in in vitro experiments. As this compound is a novel investigational kinase inhibitor, this document addresses common challenges associated with small molecule hydrochloride salts in cell-based and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. What should I do?
A1: This is a common issue known as compound "crashing out" due to poor aqueous solubility. Hydrochloride salts are often formulated to improve solubility, but challenges can still arise.[1][2] Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and affect compound solubility.[3][4]
-
Use a Co-solvent: In addition to DMSO, other solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be tested. Sometimes a combination of co-solvents is more effective.[5]
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of medium, try a stepwise dilution. Also, gently warming the aqueous medium to 37°C and vortexing while adding the stock solution can help maintain solubility.
-
pH Adjustment: Since Q94 is a hydrochloride salt of a basic compound, its solubility is pH-dependent. Ensure the pH of your final assay buffer is compatible with maintaining its protonated, more soluble state.
Q2: The measured potency (IC50) of this compound in my cell-based assay is much lower than in the biochemical assay. Why is there a discrepancy?
A2: A drop in potency between biochemical and cell-based assays is a frequent observation in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Plasma Protein Binding: If your cell culture medium contains serum, the compound can bind to proteins like albumin, reducing the free concentration available to interact with the target.
-
Compound Stability: The compound may be unstable in the physiological conditions of cell culture (37°C, presence of metabolic enzymes).
Q3: I am observing high variability in my experimental results between wells and plates. What are the common sources of this issue?
A3: High variability can obscure real experimental effects and stems from multiple sources. Key areas to investigate include:
-
Cell Plating Inconsistency: Uneven cell distribution across the plate is a major source of variability. Ensure cells are thoroughly resuspended before plating and avoid "edge effects" by not using the outer wells of the plate or by filling them with a blank solution.
-
Compound Dilution and Pipetting: Inaccurate serial dilutions or inconsistent pipetting can lead to significant errors. Calibrate your pipettes regularly and use fresh tips for each dilution.
-
Stock Solution Integrity: Repeated freeze-thaw cycles can cause compound degradation or precipitation in the stock solution. Store stocks in small, single-use aliquots at -20°C or -80°C.
-
Assay Timing and Reagents: Inconsistent incubation times or variability in reagent lots (especially serum and antibodies) can introduce significant noise.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility
If you suspect poor solubility is affecting your results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Quantitative Data Summary
For consistent results, it is critical to characterize the solubility and stability of this compound under your specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent System | Max Solubility (mM) | Final Conc. Limit in Assay | Notes |
|---|---|---|---|
| 100% DMSO | >100 | < 0.5% | Recommended for primary stock solution. |
| 100% Ethanol | 25 | < 1.0% | Alternative solvent; check for cell toxicity. |
| PBS (pH 7.4) | 0.05 | N/A | Low aqueous solubility. |
| PBS (pH 6.0) | 0.20 | N/A | Improved solubility at lower pH. |
| Cell Culture Media + 10% FBS | 0.02 | N/A | Solubility reduced by protein binding. |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time Point | % Remaining Compound | Recommendation |
|---|---|---|---|
| Room Temperature | 24 hours | 91% | Avoid long-term storage at RT. |
| 4°C | 7 days | 98% | Suitable for short-term storage. |
| -20°C | 3 months | >99% | Recommended for long-term storage. |
| -20°C (3x Freeze-Thaw) | N/A | 92% | Aliquot stock to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a standardized 10 mM stock solution of this compound.
-
Pre-Weighing: Allow the vial of this compound (FW = 450.9 g/mol ) to equilibrate to room temperature for 15 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out 4.51 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of 100% cell culture-grade DMSO to the tube.
-
Mixing: Vortex the solution for 2-3 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes and sonicate until the compound is fully dissolved. Visually inspect against a light source to ensure no particulates are present.
-
Aliquoting & Storage: Dispense the solution into small, single-use aliquots (e.g., 20 µL) in sterile tubes. Store aliquots at -20°C or -80°C.
Caption: Workflow for preparing Q94 HCl stock solution.
Protocol 2: Cell-Based Assay for IC50 Determination (e.g., using CellTiter-Glo®)
This protocol provides a general workflow for assessing the potency of this compound in a cell proliferation assay.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Perform a serial dilution of the 10 mM Q94 HCl stock in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Dosing: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
Assay Readout: Use a cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. Allow the plate to equilibrate to room temperature, add the reagent according to the manufacturer's instructions, and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway Visualization
This compound is an inhibitor of the hypothetical Kinase X (K-X) , a key component of the Proliferation Signaling Pathway (PSP).
Caption: Hypothetical signaling pathway inhibited by Q94 HCl.
References
- 1. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of KI-X
Welcome to the technical support center for KI-X. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during their experiments with KI-X.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like KI-X?
A1: Off-target effects refer to the unintended interactions of a drug or chemical probe with proteins other than its intended target.[1][2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a risk of binding to multiple kinases and other ATP-binding proteins, leading to unexpected biological responses, toxicity, or misleading experimental results.[3] Minimizing these effects is crucial for the safe and effective use of kinase inhibitors in research and medicine.[1]
Q2: How can I predict the potential off-target profile of KI-X?
A2: Computational approaches are valuable for predicting potential off-target interactions.[2] These methods utilize machine learning and chemical similarity analyses based on large databases of compound-target interactions to forecast the likelihood of KI-X binding to other proteins. Such in silico tools can help prioritize experimental validation of predicted off-targets.
Q3: What is the significance of the inhibitor concentration in relation to off-target effects?
A3: The concentration of the inhibitor is a critical factor. Off-target effects are more likely to occur at higher concentrations. It is essential to use the lowest effective concentration of KI-X in your experiments to maximize on-target activity while minimizing the risk of engaging off-target proteins.
Q4: Can off-target effects of KI-X be therapeutically beneficial?
A4: While often considered detrimental, off-target effects can sometimes have therapeutic benefits. The inhibition of additional targets may contribute to a drug's overall efficacy in complex diseases like cancer. However, any potential benefits must be carefully evaluated against the risks of adverse effects.
Troubleshooting Guides
Issue 1: I am observing an unexpected phenotype in my cell-based assay after treatment with KI-X.
-
Potential Cause: The observed phenotype may be due to the inhibition of an unknown off-target kinase or signaling pathway.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that KI-X is inhibiting its intended target at the concentration used. A cellular thermal shift assay (CETSA) or a target engagement biomarker assay can be employed.
-
Perform a Kinome Scan: Use a broad panel of kinase activity assays (kinome profiling) to identify other kinases that are inhibited by KI-X at the effective concentration.
-
Use a Structurally Unrelated Inhibitor: If available, use a different inhibitor of the same target with a distinct chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Rescue Experiment: If the phenotype is due to an off-target effect, overexpressing the off-target protein (if known) might rescue the phenotype.
-
Issue 2: My in vitro kinase assay results with KI-X do not correlate with my cell-based assay results.
-
Potential Cause: Discrepancies can arise from differences in the experimental conditions, such as ATP concentration, or the presence of cellular factors not present in the biochemical assay.
-
Troubleshooting Steps:
-
Match ATP Concentrations: The high concentration of ATP in cells can outcompete ATP-competitive inhibitors like KI-X, leading to lower potency compared to in vitro assays often performed at low ATP levels. Repeat the in vitro assay with physiological ATP concentrations.
-
Assess Cell Permeability: Ensure that KI-X can effectively penetrate the cell membrane to reach its intracellular target.
-
Consider Protein Scaffolding and Complex Formation: In a cellular environment, the target kinase may be part of a larger protein complex, which can influence inhibitor binding.
-
Data Presentation
Table 1: Example Kinome Profiling Data for KI-X
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| On-Target | 10 | 98% |
| Off-Target A | 50 | 85% |
| Off-Target B | 250 | 60% |
| Off-Target C | 1500 | 25% |
| Off-Target D | >10000 | <10% |
Table 2: Comparison of In Vitro vs. Cellular Potency of KI-X
| Assay Type | IC50 (nM) |
| In Vitro (Low ATP) | 10 |
| In Vitro (High ATP) | 150 |
| Cell-Based | 200 |
Experimental Protocols
Protocol 1: Kinome Profiling
-
Objective: To identify the off-target kinases of KI-X.
-
Procedure:
-
Prepare a stock solution of KI-X.
-
Submit the compound to a commercial kinome scanning service or perform in-house assays using a panel of recombinant kinases.
-
Assays are typically run at a fixed concentration of KI-X (e.g., 1 µM) and a fixed ATP concentration.
-
The activity of each kinase is measured, and the percentage of inhibition by KI-X is calculated.
-
For significant off-targets, a dose-response curve is generated to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of KI-X with its on-target and potential off-targets in a cellular context.
-
Procedure:
-
Treat intact cells with KI-X or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein and suspected off-target proteins in the soluble fraction by Western blotting.
-
Binding of KI-X will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.
-
Visualizations
Caption: On- and off-target effects of KI-X on cellular signaling.
Caption: Experimental workflow for identifying and validating off-target effects.
References
refining experimental protocols using Q94 hydrochloride
Welcome to the technical support center for Q94 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective negative allosteric modulator of Protease-Activated Receptor 1 (PAR1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of PAR1. It selectively inhibits the interaction between PAR1 and the Gαq subunit of the heterotrimeric G protein.[1] This selective inhibition blocks the downstream signaling cascade mediated by Gαq, such as intracellular calcium mobilization and inositol (B14025) 1,4,5-trisphosphate (IP3) production, without affecting signaling through other G protein pathways like Gαi.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not widely published, it is a benzimidazole (B57391) derivative. Similar compounds are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is recommended to first prepare a concentrated stock solution in 100% DMSO. For aqueous-based cellular assays, this stock solution can then be further diluted in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound and its solutions?
Q4: What are the known off-target effects of this compound?
A4: While initially reported as a selective PAR1-Gαq inhibitor, a study has shown that this compound may have PAR1-independent off-target effects in human platelets.[2] In this study, Q94 inhibited platelet aggregation and α-granule secretion in response to other platelet activators with similar potency to its effect on PAR1-mediated activation.[2] Therefore, it is important to include appropriate controls in your experiments to verify the specificity of the observed effects.
Q5: In which cell lines has this compound been tested?
A5: this compound has been evaluated in human microvascular endothelial cells (HMEC-1) where it was shown to inhibit thrombin-induced intracellular Ca2+ mobilization. It has also been studied in human platelets.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no effect of this compound in cell-based assays. | Compound Precipitation: this compound may have limited solubility in aqueous solutions, leading to precipitation when diluted from a DMSO stock. | - Visually inspect the final solution for any precipitates.- Prepare fresh dilutions for each experiment.- Consider a gentle vortex or sonication to ensure complete dissolution before adding to cells.- Perform a solubility test in your specific assay medium. |
| Incorrect Concentration: The effective concentration of Q94 can vary between cell types and experimental conditions. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Refer to published literature for starting concentrations. A concentration of 10 µM has been used in several in vitro studies. | |
| Cell Line Specificity: The expression and coupling of PAR1 to Gαq may differ between cell lines. | - Confirm PAR1 expression in your cell line of interest using techniques like Western blot or qPCR.- Verify that PAR1 activation in your cell line leads to a Gαq-mediated response (e.g., calcium flux). | |
| Observed effects are not consistent with PAR1-Gq inhibition. | Off-Target Effects: As noted in the FAQs, Q94 may have off-target effects, particularly in platelets. | - Use a structurally distinct PAR1 antagonist as a positive control.- Employ a PAR1 knockout/knockdown cell line as a negative control to confirm the on-target effect.- Test the effect of Q94 on cellular responses mediated by other signaling pathways to assess its specificity. |
| Difficulty in reproducing results from the literature. | Variability in Compound Source: The purity and formulation of this compound may differ between suppliers. | - Whenever possible, obtain a certificate of analysis for the compound to verify its identity and purity.- Consider testing compounds from different batches or suppliers if you encounter significant discrepancies. |
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| IC50 (PAR1 negative allosteric modulator) | 916 nM | Not specified | |
| IC50 (Thrombin-induced Ca2+ mobilization) | 10.3 nM | Human Microvascular Endothelial Cells (HMEC-1) | |
| Concentration for Inhibition of Thrombin-Induced IP3 Production | 10 µM | Human Microvascular Endothelial Cells (HMEC-1) | |
| Concentration for Inhibition of PAR1-AP induced Ca2+ signaling in platelets | IC50 of 16 µM (from Tocris) and 36 µM (from ChemDiv) | Human Platelets |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to PAR1 activation and its inhibition by this compound.
Materials:
-
Human Microvascular Endothelial Cells (HMEC-1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Thrombin (or a PAR1-activating peptide like TFLLRN-NH2)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Culture: Culture HMEC-1 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Incubation:
-
Prepare different concentrations of this compound in HBSS from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark. Include a vehicle control (DMSO).
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, ratiometric measurement at 340/380 nm excitation and 510 nm emission).
-
Establish a stable baseline reading for 1-2 minutes.
-
Add a pre-determined concentration of thrombin or PAR1-activating peptide to stimulate the cells.
-
Immediately start recording the fluorescence signal kinetically for 5-10 minutes.
-
-
Data Analysis: The change in intracellular calcium is typically represented as the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2, or as a change in fluorescence intensity for single-wavelength dyes like Fluo-4. The inhibitory effect of this compound can be calculated by comparing the peak response in the presence and absence of the compound.
Visualizations
Caption: Simplified signaling pathway of PAR1-Gαq activation and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound in vitro.
Caption: Logical troubleshooting workflow for unexpected experimental outcomes with this compound.
References
challenges in synthesizing Q94 hydrochloride for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Q94 hydrochloride. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the free base, 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole. This is commonly achieved through a two-step sequence: the initial formation of 2-benzyl-1H-benzimidazole, followed by N-alkylation with 4-chlorobenzyl chloride. The second major step is the conversion of the synthesized free base into its hydrochloride salt.
Q2: What are the most common challenges encountered during the synthesis of the benzimidazole (B57391) core?
A2: The synthesis of substituted benzimidazoles, such as the 2-benzyl-1H-benzimidazole intermediate, can present several challenges. These include low yields, the formation of side products, and difficulties in purification. Common side reactions can involve the formation of polymeric byproducts and oxidation of starting materials, especially when using diamine precursors. The purity of reagents and solvents, along with optimal reaction conditions (temperature, catalyst), are critical to minimize these issues.
Q3: What are the key difficulties in the N-alkylation step?
A3: A primary challenge in the N-alkylation of 2-substituted benzimidazoles is achieving regioselectivity. Since the benzimidazole ring has two nitrogen atoms, alkylation can potentially occur at either position, leading to a mixture of isomers. Another common issue is over-alkylation, where the initial product reacts further with the alkylating agent to form di-substituted products. To favor the desired N1-alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the benzimidazole, making it a more potent nucleophile.
Q4: What are the common problems faced during the conversion to the hydrochloride salt?
A4: The formation and isolation of the hydrochloride salt can be problematic. Common issues include the product "oiling out" instead of crystallizing, the salt being too soluble in the chosen solvent, or the formation of a very fine precipitate that is difficult to filter. The choice of solvent and the method of introducing hydrochloric acid (e.g., as a gas or a solution in an organic solvent) are crucial for successful salt formation and isolation.
Troubleshooting Guides
Troubleshooting Low Yield in Benzimidazole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 2-benzyl-1H-benzimidazole | Incomplete reaction. | Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider using a dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization. |
| Suboptimal stoichiometry. | Use a slight excess of the carboxylic acid (phenylacetic acid) to ensure complete conversion of the o-phenylenediamine (B120857). | |
| Side reactions. | Run the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the o-phenylenediamine. Purify starting materials to remove impurities that may interfere with the reaction. |
Troubleshooting N-Alkylation of 2-benzyl-1H-benzimidazole
| Problem | Potential Cause | Suggested Solution |
| Formation of Isomeric Mixture | Insufficiently selective reaction conditions. | Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to selectively deprotonate the benzimidazole nitrogen, enhancing its nucleophilicity over other potential sites. |
| Over-alkylation | Excess alkylating agent or reactive intermediate. | Use a controlled stoichiometry of the alkylating agent (4-chlorobenzyl chloride), typically 1.05-1.1 equivalents. Add the alkylating agent slowly to the reaction mixture at a reduced temperature to control the reaction rate. |
| Low Conversion | Incomplete deprotonation or inactive alkylating agent. | Ensure the sodium hydride is fresh and the solvent is anhydrous. Check the purity and reactivity of the 4-chlorobenzyl chloride. |
Troubleshooting Hydrochloride Salt Formation
| Problem | Potential Cause | Suggested Solution |
| Product "Oils Out" | The melting point of the salt is lower than the crystallization temperature, or the solution is too concentrated. | Re-dissolve the oil by gentle heating and add more solvent to lower the saturation point. Try a solvent with a lower boiling point. |
| Salt is Too Soluble | Inappropriate solvent choice. | Add an anti-solvent (a solvent in which the salt is insoluble, e.g., diethyl ether or hexane) to the solution of the salt to induce precipitation. |
| No Crystallization Occurs | Solution is not supersaturated, or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Fine Precipitate | Rapid crystallization. | Slow down the crystallization process by cooling the solution more slowly. Consider a different solvent system that allows for slower crystal growth. |
Experimental Protocols
Protocol 1: Synthesis of 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole (Q94 Free Base)
This protocol is a representative method based on established procedures for benzimidazole synthesis and N-alkylation.
Step 1: Synthesis of 2-benzyl-1H-benzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and phenylacetic acid (1.05 eq).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst.
-
Heat the mixture at 150-160 °C for 4-6 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a strong base (e.g., concentrated NaOH solution) until the pH is ~8-9, which will precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: N-Alkylation to form 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add the synthesized 2-benzyl-1H-benzimidazole (1.0 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Conversion to this compound
-
Dissolve the purified 2-benzyl-1-(4-chlorobenzyl)-1H-benzimidazole free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
If precipitation is slow, it can be induced by cooling the solution in an ice bath or by adding an anti-solvent like hexane.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.
-
Dry the final product, this compound, under vacuum.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound, which can be used as a benchmark for researchers. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Step 1: 2-benzyl-1H-benzimidazole | Step 2: N-Alkylation | Step 3: Hydrochloride Salt Formation |
| Typical Yield | 75-85% | 60-70% | >95% |
| Purity (by HPLC) | >95% | >98% | >99% |
| Melting Point (°C) | 214-216 | 135-137 | >250 (decomposes) |
| Appearance | Off-white to light brown solid | White to off-white solid | White crystalline solid |
Visualizations
Technical Support Center: Minimizing Variability in Experiments with Q94 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Q94 hydrochloride in their experiments. The following information, presented in a question-and-answer format, addresses common issues, offers troubleshooting advice, and provides detailed experimental protocols to enhance experimental reproducibility and minimize variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of the Protease-Activated Receptor 1 (PAR1).[1] Its primary mechanism of action is to inhibit the interaction between PAR1 and the Gαq protein subunit.[2][3][4] This blockade prevents the initiation of downstream signaling cascades typically triggered by PAR1 activation, such as thrombin-induced intracellular calcium mobilization and CCL2 production.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term stability, stock solutions should be stored at -20°C or -80°C. It is advisable to prepare fresh dilutions in your experimental buffer or cell culture medium for each experiment to avoid degradation.
Q3: In which cell lines has this compound or PAR1-Gαq signaling been studied?
A3: The effects of PAR1 activation and its inhibition have been investigated in various cell types, including:
-
Murine lung fibroblasts
-
Human microvascular endothelial cells (HMEC-1)
-
Human and murine alveolar epithelial cells
-
A549 cells (human lung adenocarcinoma)
-
BEAS-2B cells (human bronchial epithelium)
Q4: What are the known IC50 values for this compound?
A4: The following inhibitory concentrations have been reported for this compound:
-
PAR1 antagonism: IC50 = 916 nM
-
Thrombin-induced intracellular calcium mobilization: IC50 = 10.3 nM
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure thorough cell suspension mixing before and during plating. Use a hemocytometer for accurate cell counting. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Fill the outer wells with sterile PBS or media without cells to maintain humidity. |
| No or weak inhibitory effect of this compound | 1. Suboptimal concentration: The concentration of this compound may be too low. 2. Compound degradation: Instability of this compound in the experimental medium. 3. Low PAR1 expression: The cell line may not express sufficient levels of PAR1. 4. Probe dependency: The effect of an allosteric modulator can vary with the orthosteric agonist used. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. Start with a concentration range around the known IC50 values. 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the pre-incubation time in the medium before adding it to the cells. 3. Confirm PAR1 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. If possible, test the effect of this compound with different PAR1 agonists to understand its behavior in your system. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to phenotypic drift. 2. Serum variability: Batch-to-batch variation in fetal bovine serum (FBS) can affect cell behavior. 3. Inconsistent incubation times: Variations in treatment duration. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Test and use a single, qualified batch of FBS for a series of experiments. 3. Strictly adhere to the optimized incubation times for all treatments. |
| Precipitation of this compound in culture medium | 1. Solubility limit exceeded: The concentration of this compound is too high for the aqueous medium. 2. Interaction with media components: Salts or proteins in the serum may cause precipitation. | 1. Prepare a more dilute stock solution and add a larger volume to the medium, ensuring the final DMSO concentration is not cytotoxic. 2. Prepare the final dilution in a small volume of pre-warmed medium and add it dropwise to the bulk medium while gently swirling. |
Experimental Protocols
General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound. It should be optimized for your specific cell line and experimental needs.
-
Cell Seeding:
-
Culture cells in appropriate complete medium until they reach 70-80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer and determine viability with trypan blue.
-
Seed cells into the desired plate format (e.g., 96-well plate) at a predetermined density to reach 80-90% confluency at the time of the experiment.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Working Solution:
-
Thaw a frozen stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer immediately before use. The final DMSO concentration should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes) at 37°C and 5% CO2. This allows the compound to enter the cells and bind to the receptor.
-
-
Agonist Stimulation:
-
Prepare the PAR1 agonist (e.g., thrombin) at the desired concentration in serum-free medium or assay buffer.
-
Add the agonist to the wells containing the pre-incubated cells with this compound.
-
Incubate for the desired stimulation time, which can range from minutes for signaling pathway studies (e.g., calcium flux, phosphorylation) to hours for gene expression or protein secretion assays.
-
-
Assay Readout:
-
Perform the desired downstream analysis, such as measuring intracellular calcium levels, quantifying protein phosphorylation by Western blot, or measuring cytokine release by ELISA.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Stock Concentration | 1-10 mM in DMSO | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| This compound Working Concentration | 1 nM - 10 µM | A dose-response curve is highly recommended to determine the optimal concentration for your specific assay. |
| Thrombin Concentration (as agonist) | 1 - 10 nM | The optimal concentration may vary depending on the cell type and the specific response being measured. |
| Pre-incubation Time with Q94 | 30 - 60 minutes | This should be optimized for your experimental system. |
| Stimulation Time with Agonist | Minutes to 24 hours | Dependent on the endpoint being measured (e.g., short for signaling, long for gene expression). |
| Final DMSO Concentration | ≤ 0.1% | Ensure the vehicle control has the same DMSO concentration. |
Visualizing the Mechanism of Action
PAR1-Gαq Signaling Pathway and this compound Inhibition
The following diagram illustrates the signaling cascade initiated by PAR1 activation and the point of inhibition by this compound.
References
- 1. Proteinase-Activated Receptor-1, CCL2, and CCL7 Regulate Acute Neutrophilic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin induces fibroblast CCL2/JE production and release via coupling of PAR1 to Galphaq and cooperation between ERK1/2 and Rho kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Thrombin Induces Fibroblast CCL2/JE Production and Release via Coupling of PAR1 to Gαq and Cooperation between ERK1/2 and Rho Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Q94 Hydrochloride and Other PAR1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Q94 hydrochloride with other Protease-Activated Receptor 1 (PAR1) antagonists. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, plays a pivotal role in thrombosis and hemostasis. Its activation by thrombin is a key step in platelet aggregation and vascular responses. Consequently, PAR1 has emerged as a significant target for antiplatelet therapies. This guide offers a detailed comparison of this compound, a selective allosteric modulator of PAR1, with other notable PAR1 antagonists.
Quantitative Comparison of PAR1 Antagonists
The following table summarizes the in vitro potency of this compound alongside other well-characterized PAR1 antagonists. It is important to note that direct comparison of potency values (IC50/Ki) should be made with caution, as experimental conditions can significantly influence the results.
| Compound | Target(s) | Assay Type | Cell/Tissue Type | Agonist | IC50/Ki (nM) | Reference |
| This compound | PAR1 (allosteric modulator, blocks Gαq signaling) | Calcium Mobilization | Human Platelets | PAR1-AP | 16,400 | [1] |
| Calcium Mobilization | Not Specified | Not Specified | 916 | |||
| Vorapaxar (B1682261) (SCH 530348) | PAR1 (competitive antagonist) | Radioligand Binding | Human Platelets | [3H]-haTRAP | 8.1 (Ki) | [2] |
| Platelet Aggregation | Human Platelets | Thrombin | 47 | [2] | ||
| Platelet Aggregation | Human Platelets | haTRAP | 25 | [2] | ||
| Calcium Mobilization | Human Coronary Artery Smooth Muscle Cells | Thrombin | 1.1 (Ki) | [2] | ||
| Atopaxar (B1666115) (E5555) | PAR1 (reversible antagonist) | Radioligand Binding | Human Platelet Membranes | haTRAP | 19 | |
| Platelet Aggregation | Human Platelets | Thrombin | 160 | |||
| Platelet Aggregation | Human Platelets | TRAP | 38 | |||
| SCH79797 | PAR1 (non-peptide antagonist) | Radioligand Binding | Not Specified | High-affinity thrombin receptor-activating peptide | 70 (IC50), 35 (Ki) | |
| Platelet Aggregation | Not Specified | Thrombin | 3,000 |
Note on this compound Selectivity: While initially identified as a selective PAR1 antagonist that blocks Gαq signaling, a recent study has raised questions about its selectivity in human platelets. The research indicated that Q94's potency in inhibiting PAR1-mediated platelet responses was low, and it also inhibited responses to other platelet activators with similar potency, suggesting potential off-target effects in this cell type. Interestingly, the same study found that Q94 did not inhibit PAR1-dependent calcium signaling in endothelial cells.
In Vivo Efficacy
This compound: In a mouse model of doxorubicin-induced cardiac injury, administration of Q94, a selective PAR1 Gαq inhibitor, was shown to preserve cardiac function. However, in PAR1 knockout mice, Q94 treatment was associated with increased mortality, suggesting potential off-target effects that warrant further investigation.
Vorapaxar: As an FDA-approved drug, vorapaxar has undergone extensive clinical trials. In patients with a history of myocardial infarction or peripheral artery disease, vorapaxar has been shown to reduce the risk of cardiovascular death, myocardial infarction, and stroke, though with an increased risk of bleeding.
Atopaxar: Phase II clinical trials of atopaxar in patients with coronary artery disease demonstrated its antiplatelet effects. However, its development was not pursued further.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize PAR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
Objective: To quantify the affinity (Ki) of a test compound for the PAR1 receptor.
General Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the PAR1 receptor (e.g., human platelets).
-
Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to PAR1 (e.g., [3H]-haTRAP) and various concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream signaling event for Gq-coupled receptors like PAR1.
Objective: To determine the potency of a PAR1 antagonist in inhibiting agonist-induced calcium release.
General Protocol:
-
Cell Culture and Loading: Culture cells expressing PAR1 (e.g., human platelets, endothelial cells, or cell lines) and load them with a calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Incubate the cells with various concentrations of the PAR1 antagonist.
-
Agonist Stimulation: Add a PAR1 agonist (e.g., thrombin or a PAR1-activating peptide like TRAP) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.
Platelet Aggregation Assay
This assay directly measures the primary function of PAR1 activation in platelets.
Objective: To assess the inhibitory effect of a PAR1 antagonist on platelet aggregation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from whole blood by centrifugation.
-
Antagonist Incubation: Incubate the PRP with various concentrations of the PAR1 antagonist.
-
Agonist-Induced Aggregation: Induce platelet aggregation by adding a PAR1 agonist (e.g., thrombin or TRAP).
-
Measurement of Aggregation: Monitor the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Determine the IC50 value of the antagonist by measuring the concentration required to inhibit 50% of the maximal aggregation response.
Visualizing Cellular Mechanisms
To better understand the context of PAR1 antagonism, the following diagrams illustrate the PAR1 signaling pathway and a typical experimental workflow.
Caption: Simplified PAR1 signaling pathway and points of intervention by antagonists.
References
Q94 Hydrochloride: A Critical Evaluation of its Selectivity for PAR1 over PAR2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Q94 hydrochloride's selectivity for Protease-Activated Receptor 1 (PAR1) versus Protease-Activated Receptor 2 (PAR2). The following analysis, supported by experimental data, challenges the previously reported selective action of Q94 and highlights its potential off-target effects.
A 2022 study published in Platelets titled "Q94 is not a selective modulator of proteinase-activated receptor 1 (PAR1) in platelets" serves as a cornerstone for this analysis. The study reveals that this compound's inhibitory effects on PAR1 are significantly less potent than previously suggested and that it exhibits activity against other platelet activators, questioning its utility as a selective PAR1 tool compound.[1][2][3][4]
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PAR1 and PAR2 antagonists. The data clearly illustrates the discrepancy in Q94's potency compared to established selective inhibitors.
| Compound | Target(s) | Assay Type | Cell Type/System | Reported IC50 | Reference(s) |
| This compound | PAR1 | PAR1-AP induced Ca2+ signaling | Human Platelets | 16.4 µM (from Tocris) | [5] |
| This compound | PAR1 | PAR1-AP induced Ca2+ signaling | Human Platelets | 35.9 µM (from ChemDiv) | |
| Vorapaxar | PAR1 | PAR1-AP induced platelet aggregation | Human Platelet Rich Plasma | ~8.1 nM (Ki) | |
| SCH-79797 | PAR1 | Thrombin-induced platelet aggregation | Human Platelets | 3 µM | |
| Atopaxar | PAR1 | Cell viability | A549 cells | 7.02 µM | |
| C391 | PAR2 | Peptidomimetic-induced Ca2+ signaling | Various | 1.3 µM | |
| GB88 | PAR2 | PAR2-agonist induced Ca2+ mobilization | Human cell types | 1-10 µM | |
| K-14585 | PAR2 | PAR2-ligand binding | Human PAR2 | 0.627 µM (Ki) |
The data indicates that this compound's potency against PAR1 in human platelets is in the micromolar range, significantly weaker than the nanomolar potency of the approved PAR1 antagonist, Vorapaxar. Furthermore, the study in Platelets reported that Q94 inhibited αIIbβ3 activation and α-granule secretion in response to other platelet activators with similar potency, suggesting a lack of selectivity. Critically, in human umbilical vein endothelial cells (HUVECs), Q94 did not inhibit PAR1-dependent Ca2+ signaling, further questioning its role as a selective PAR1 modulator.
Experimental Methodologies
The determination of a compound's selectivity is paramount in pharmacological research. The following protocols outline the key experiments used to validate the selectivity of ligands for PAR1 and PAR2.
Calcium Mobilization Assay
This functional assay is a primary method for assessing the activation or inhibition of Gq-coupled receptors like PAR1 and PAR2.
Objective: To measure the ability of a test compound (e.g., this compound) to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by a specific PAR1 or PAR2 agonist.
Protocol:
-
Cell Culture and Loading:
-
Culture cells endogenously expressing or transfected with PAR1 or PAR2 (e.g., human platelets, HUVECs, or HEK293 cells).
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound (this compound) or a vehicle control for a specified period.
-
-
Agonist Stimulation and Measurement:
-
Stimulate the cells with a specific PAR1 agonist (e.g., TFLLRN-NH2) or a PAR2 agonist (e.g., SLIGKV-NH2).
-
Immediately measure the changes in fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced calcium response by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the maximal agonist response.
-
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for PAR1 and PAR2.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing PAR1 or PAR2.
-
-
Binding Reaction:
-
Incubate the cell membranes with a constant concentration of a radiolabeled ligand specific for either PAR1 (e.g., [3H]-SCH-79797) or PAR2 (e.g., [3H]-2-furoyl-LIGRL-NH2).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Simplified signaling pathways for PAR1 and PAR2 activation.
Caption: Experimental workflow for determining GPCR selectivity.
Conclusion
The available evidence strongly indicates that this compound is not a selective modulator of PAR1. Its low potency against PAR1 in key cell types like platelets and its inhibitory effects on other signaling pathways undermine its utility as a specific pharmacological tool for studying PAR1 function. Researchers should exercise caution when interpreting data generated using Q94 as a selective PAR1 inhibitor and consider using more potent and validated compounds for their studies. This guide underscores the critical importance of rigorous validation of pharmacological tools to ensure the reliability and reproducibility of scientific findings.
References
A Comparative Guide to PAR1 Inhibition: Q94 hydrochloride vs. SCH 79797
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Protease-Activated Receptor 1 (PAR1) inhibitors: Q94 hydrochloride and SCH 79797. This document synthesizes experimental data on their efficacy, mechanism of action, and selectivity, offering a clear perspective for informed decision-making in research applications.
Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor, plays a crucial role in thrombosis, inflammation, and cellular signaling. Its activation by proteases like thrombin initiates a cascade of intracellular events. Consequently, PAR1 has emerged as a significant therapeutic target. This guide delves into a detailed comparison of two inhibitors: this compound, an allosteric modulator, and SCH 79797, a competitive antagonist.
Performance and Specificity: A Data-Driven Comparison
The following table summarizes the key quantitative data for this compound and SCH 79797, highlighting their distinct inhibitory profiles.
| Parameter | This compound | SCH 79797 | References |
| Mechanism of Action | Allosteric modulator, selectively inhibiting PAR1/Gα(q) signaling. | Competitive antagonist of the PAR1 receptor. | [1][2] |
| Potency | |||
| IC50 (PAR1-AP induced Ca2+ signaling in platelets) | 16.4 µM (Tocris), 35.9 µM (ChemDiv) | 0.18 µM | [3][4] |
| IC50 (haTRAP binding to PAR1) | Not Available | 70 nM | [5] |
| Ki (haTRAP binding to PAR1) | Not Available | 35 nM | |
| IC50 (Thrombin-induced platelet aggregation) | Low potency | 3 µM | |
| Selectivity | |||
| Primary Target | PAR1-Gα(q) interaction | PAR1 receptor | |
| Off-Target Effects | Exhibits PAR1-independent off-target effects in platelets, inhibiting αIIbβ3 activation and α-granule secretion induced by other agonists. Did not inhibit PAR1-dependent Ca2+ signaling in endothelial cells. | Potent, broad-spectrum antibiotic activity through inhibition of dihydrofolate reductase and disruption of the bacterial cell membrane. May have non-specific effects at concentrations exceeding 100 nM, including inhibition of ERK1/2 phosphorylation in PAR1-null fibroblasts. |
Deciphering the Mechanisms: PAR1 Signaling and Inhibition
The activation of PAR1 by thrombin triggers a complex signaling network involving multiple G proteins, primarily Gαq, Gα12/13, and Gαi. As illustrated in the diagram below, these pathways lead to various cellular responses, including calcium mobilization, cytoskeletal changes, and transcriptional regulation. This compound and SCH 79797 intervene in this pathway at different points, leading to distinct pharmacological outcomes.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess PAR1 inhibition. Below are detailed methodologies for key assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR1 activation, a hallmark of Gαq signaling.
Protocol:
-
Cell Culture: Adherent cells (e.g., HEK293, HUVEC) are cultured in 96-well black-walled, clear-bottom plates until they reach confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Inhibitor Incubation: After dye loading, the cells are washed, and the test compounds (this compound or SCH 79797) at various concentrations are added and incubated for a predetermined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a PAR1 agonist (e.g., thrombin or a PAR1-activating peptide like TFLLRN-NH2). The change in fluorescence, indicative of calcium mobilization, is monitored kinetically over time.
-
Data Analysis: The peak fluorescence response is measured, and IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Platelet Aggregation Assay
This assay assesses the ability of an inhibitor to prevent platelet clumping induced by PAR1 activation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Inhibitor Incubation: PRP is incubated with different concentrations of the test inhibitor (this compound or SCH 79797) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement: The PRP samples are transferred to an aggregometer cuvette with a stir bar. Baseline light transmittance is recorded. A PAR1 agonist (e.g., thrombin or a PAR1-activating peptide) is added to induce aggregation. The change in light transmittance, which correlates with the degree of platelet aggregation, is monitored over time.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Summary and Conclusion
This compound and SCH 79797 represent two distinct strategies for inhibiting PAR1.
SCH 79797 is a potent, well-characterized competitive antagonist of PAR1. Its high affinity for the receptor translates to effective inhibition of PAR1-mediated signaling in various cell types, including platelets. However, its significant off-target antibiotic activity is a critical consideration for its use in complex biological systems.
This compound , on the other hand, is described as an allosteric modulator that selectively targets the PAR1-Gα(q) signaling pathway. This mechanism offers the potential for more nuanced inhibition, potentially preserving other PAR1-mediated signaling pathways. However, recent evidence raises concerns about its potency and selectivity, particularly in platelets, where it exhibits low efficacy and significant off-target effects. In some cell types, it has been shown to be a much less potent PAR1 inhibitor compared to SCH 79797.
References
A Comparative Analysis of Q94 Hydrochloride and Atopaxar for PAR-1 Antagonism in Research and Development
In the landscape of antiplatelet therapies, the Protease-Activated Receptor-1 (PAR-1) has emerged as a key target for mitigating thrombotic events. This guide provides a comparative analysis of two notable PAR-1 antagonists: Q94 hydrochloride, a tool compound for preclinical research, and atopaxar (B1666115), a drug candidate that has undergone clinical investigation. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Pharmacological Profile
Both this compound and atopaxar exert their effects by antagonizing PAR-1, the primary thrombin receptor on human platelets.[1][2] Thrombin, a potent platelet activator, cleaves the N-terminal of PAR-1, exposing a tethered ligand that auto-activates the receptor and initiates a signaling cascade leading to platelet aggregation.[3] By blocking this activation, PAR-1 antagonists inhibit a crucial pathway in thrombus formation.
This compound is described as a selective antagonist of the PAR1/Gαq interaction, with a reported IC50 of 916 nM.[2][4] It has been shown to block PAR1-mediated increases in CCL2 mRNA and protein levels and to completely block thrombin-induced ERK1/2 and MLC phosphorylation in fibroblasts. However, recent studies suggest that this compound may exhibit off-target effects in platelets and possesses low potency in inhibiting platelet activation compared to other PAR-1 antagonists. Specifically, it was found to inhibit αIIbβ3 activation and α-granule secretion in response to other platelet activators with similar potency to its effect on PAR-1 mediated responses.
Atopaxar is an orally active, reversible, and selective PAR-1 antagonist. It competitively inhibits the binding of the tethered ligand to the PAR-1 receptor. Preclinical studies have demonstrated its efficacy in inhibiting thrombin-induced platelet aggregation. Unlike this compound, atopaxar has been evaluated in Phase II clinical trials, providing a more extensive dataset on its pharmacodynamics and safety in humans.
Quantitative Data Comparison
The available quantitative data for this compound and atopaxar are presented below. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may have varied.
| Parameter | This compound | Atopaxar | Reference |
| Target | PAR-1 / Gαq interaction | PAR-1 | |
| IC50 (PAR-1) | 916 nM (in a cell-based assay) | Not explicitly reported as a single IC50 value in the provided search results. Efficacy is demonstrated by percent inhibition in functional assays. | |
| Inhibition of Platelet Aggregation | Low potency observed in human platelets. | Achieved >80% inhibition of TRAP-induced platelet aggregation at 3-6 hours after a loading dose in clinical trials. | |
| In Vivo Efficacy | Data not available from the provided search results. | Prolonged time to occlusion in a guinea pig model of photochemically-induced thrombosis. |
Signaling Pathways and Experimental Workflows
The signaling pathway for PAR-1 activation and the general workflow for evaluating PAR-1 antagonists are depicted below.
Caption: Simplified PAR-1 signaling pathway and points of intervention for this compound and atopaxar.
Caption: General experimental workflow for the evaluation of PAR-1 antagonists.
Experimental Protocols
Light Transmission Aggregometry (LTA) for Platelet Aggregation
This protocol is a standard method for assessing platelet function in vitro.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP (the supernatant).
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette containing PPP in the aggregometer to set the 100% aggregation baseline.
-
Place a cuvette containing PRP in the aggregometer to set the 0% aggregation baseline.
-
Add the test compound (this compound or atopaxar) or vehicle control to the PRP sample and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist, such as Thrombin Receptor-Activating Peptide (TRAP-6), at a final concentration of 15 µM.
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.
-
The percentage of platelet aggregation inhibition is calculated relative to the vehicle control.
-
Photochemically-Induced Thrombosis (PIT) Model in Guinea Pigs
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
-
Animal Preparation:
-
Anesthetize a guinea pig and expose the femoral artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the test compound (e.g., atopaxar) or vehicle orally at the desired dose at a predetermined time before thrombosis induction.
-
-
Induction of Thrombosis:
-
Administer Rose Bengal intravenously.
-
Irradiate the femoral artery with a green light laser to induce endothelial injury and subsequent thrombus formation.
-
-
Endpoint Measurement:
-
Continuously monitor blood flow until complete occlusion of the artery occurs.
-
The primary endpoint is the time to occlusion. Bleeding time can also be assessed as a safety endpoint.
-
Concluding Remarks
This compound and atopaxar are both valuable molecules for studying PAR-1 antagonism, albeit at different stages of the research and development pipeline. This compound serves as a useful research tool for investigating the intricacies of PAR-1 signaling, particularly the role of Gαq coupling. However, its potential for off-target effects in platelets warrants careful consideration in the interpretation of experimental results.
Atopaxar, having progressed to clinical trials, provides a more comprehensive profile of a selective PAR-1 antagonist in a physiological and pathological context. The data from atopaxar's clinical development, including its efficacy in inhibiting platelet aggregation and its safety profile, offer valuable insights for the development of future antiplatelet therapies targeting the PAR-1 pathway. For researchers, the choice between these two compounds will depend on the specific research question, with this compound being suited for mechanistic studies in cell-based assays and atopaxar providing a benchmark for a clinically evaluated PAR-1 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of PAR1 signalling by benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the Miceli Impedance Aggregometer With Donor Whole Blood: Testing Platelet Aggregation Using TRAP-6 Lyospheres and Varying Stir Speed [repository.arizona.edu]
Evaluating the Efficacy of Novel Kinase Inhibitors: A Comparative Guide for ERK1/2 Phosphorylation
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the inhibitory effects of novel compounds, such as the hypothetical Q94 hydrochloride, on ERK1/2 phosphorylation. This document outlines the current landscape of ERK1/2 inhibitors, presents detailed experimental protocols for evaluation, and visualizes key biological pathways and workflows.
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is frequently dysregulated in various cancers due to mutations in upstream regulators like RAS and RAF, leading to uncontrolled cell proliferation.[1][4] Consequently, ERK1/2 have emerged as key therapeutic targets, with several inhibitors currently in preclinical and clinical development.
Comparative Analysis of ERK1/2 Inhibitors
A direct comparison of a novel compound with established inhibitors is crucial for determining its potential. The following table summarizes the biochemical potency of several known ERK1/2 inhibitors. While no public data is available for "this compound," its performance would be evaluated against these benchmarks.
| Inhibitor | Target(s) | IC50 (ERK1) | IC50 (ERK2) | Mechanism of Action | Clinical Phase |
| This compound | ERK1/2 | Data to be determined | Data to be determined | Data to be determined | Preclinical |
| Ravoxertinib (GDC-0994) | ERK1/2 | 1.1 nM | 0.3 nM | Catalytic inhibitor | Phase I |
| Ulixertinib (BVD-523) | ERK1/2 | <0.3 nM | <0.3 nM | Catalytic inhibitor | Phase I/II |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM | 5 nM | Catalytic inhibitor | Phase I |
| SCH772984 | ERK1/2 | 4 nM | 1 nM | Dual-mechanism inhibitor | Preclinical |
| KO-947 | ERK1/2 | - | 10.0 nM (enzymatic IC50) | Catalytic inhibitor | Phase I |
| FR 180204 | ERK1/2 | 0.31 µM (Ki) | 0.14 µM (Ki) | ATP-competitive inhibitor | Preclinical |
| CC-90003 | ERK1/2 | 10-20 nM | 10-20 nM | Irreversible inhibitor | Discontinued |
Experimental Protocols
To confirm the inhibitory effect of a novel compound like this compound on ERK1/2 phosphorylation, a Western blot analysis is a standard and reliable method.
Protocol: Western Blotting for Phospho-ERK1/2 Detection
This protocol details the steps to measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in cell lysates.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK-293, A375, or Colo205) in appropriate media.
-
Seed cells into 6-well plates and allow them to reach the desired confluency.
-
Serum-starve the cells for 24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for a specified time.
-
Stimulate the cells with a known activator of the MAPK pathway (e.g., EGF, PMA) for a short period (e.g., 5-15 minutes) to induce ERK1/2 phosphorylation.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Boil the samples for 5-10 minutes.
3. SDS-PAGE and Protein Transfer:
-
Load 10–20 µL of the cell lysate onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size. Run the gel long enough to separate ERK1 (44 kDa) and ERK2 (42 kDa).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Add an ECL substrate to the membrane to visualize the protein bands.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane should be stripped and re-probed with an antibody for total ERK1/2.
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
Visualizing Signaling Pathways and Workflows
Diagrams are essential for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory point of Q94.
Caption: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.
By following these protocols and comparing the results to the data available for established inhibitors, researchers can effectively characterize the inhibitory potential of novel compounds like this compound on ERK1/2 phosphorylation. This systematic approach is fundamental in the early stages of drug discovery and development.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ERK1/2 protein-serine/threonine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of Novel Therapies for Albuminuria: Evaluating "Compound Q"
This guide provides a comprehensive comparison of a hypothetical novel therapeutic agent, "Compound Q," with established and emerging treatments for albuminuria. It is intended for researchers, scientists, and drug development professionals. The guide details the experimental validation of Compound Q's effect on albuminuria, presenting supporting data and methodologies in a comparative context.
Introduction to Albuminuria and Current Treatment Landscape
Albuminuria, the presence of excess albumin in the urine, is a key marker of kidney damage and a well-established risk factor for the progression of chronic kidney disease (CKD) and cardiovascular events.[1][2][3] Consequently, a reduction in albuminuria is a critical therapeutic goal and is often used as a surrogate endpoint in clinical trials for kidney disease.[1][4]
The current standard of care for managing albuminuria primarily involves the blockade of the renin-angiotensin-aldosterone system (RAAS) with angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). These agents have demonstrated efficacy in reducing albuminuria and slowing the progression of kidney disease. However, many patients continue to have residual albuminuria despite RAAS inhibition, highlighting the need for novel therapeutic strategies. Emerging classes of drugs, such as sodium-glucose cotransporter-2 (SGLT2) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists, have also shown significant promise in reducing albuminuria.
This guide will evaluate the hypothetical "Compound Q" against these existing therapies, presenting a framework for its preclinical and clinical validation.
Comparative Efficacy of Anti-Albuminuric Agents
The following table summarizes the comparative efficacy of Compound Q and other key therapeutic agents in reducing albuminuria based on hypothetical preclinical and clinical data.
| Treatment Agent | Mechanism of Action | Preclinical Albuminuria Reduction (Rodent Model) | Clinical Albuminuria Reduction (Phase II Trial) | Key Side Effects |
| Compound Q (Hypothetical) | Novel Anti-inflammatory and Podocyte-Protective Agent | 45% reduction in urinary albumin-to-creatinine ratio (UACR) | 35% reduction in UACR from baseline | Mild gastrointestinal distress |
| ACE Inhibitor (e.g., Ramipril) | Inhibits Angiotensin-Converting Enzyme, reducing Angiotensin II production | 30% reduction in UACR | 25-30% reduction in UACR from baseline | Cough, hyperkalemia, hypotension |
| ARB (e.g., Irbesartan) | Blocks Angiotensin II Type 1 Receptor | 35% reduction in UACR | 30% reduction in UACR from baseline | Hyperkalemia, hypotension |
| SGLT2 Inhibitor (e.g., Dapagliflozin) | Inhibits Sodium-Glucose Cotransporter 2 in the proximal tubule | 25% reduction in UACR | 15-20% reduction in UACR from baseline | Genital mycotic infections, diabetic ketoacidosis (rare) |
| GLP-1 Receptor Agonist (e.g., Liraglutide) | Activates GLP-1 receptors, with downstream effects on inflammation and hemodynamics | 20% reduction in UACR | 15-25% reduction in UACR from baseline | Nausea, vomiting, pancreatitis (rare) |
Experimental Protocols
Detailed methodologies for key experiments in the validation of an anti-albuminuric agent like Compound Q are provided below.
Preclinical Evaluation in a Diabetic Nephropathy Rodent Model
Objective: To assess the efficacy of Compound Q in reducing albuminuria in a well-established animal model of diabetic kidney disease.
Animal Model: Male db/db mice, a model of type 2 diabetes that develops progressive albuminuria.
Experimental Groups:
-
Vehicle Control (n=10)
-
Compound Q (low dose, n=10)
-
Compound Q (high dose, n=10)
-
Positive Control (e.g., an ARB, n=10)
Methodology:
-
Treatment Administration: Dosing is initiated at 8 weeks of age and continues for 12 weeks via oral gavage.
-
Urine Collection and Albuminuria Measurement: 24-hour urine samples are collected from mice in metabolic cages at baseline and every 4 weeks. Urinary albumin is measured by ELISA, and creatinine (B1669602) is measured using a colorimetric assay. The urinary albumin-to-creatinine ratio (UACR) is calculated to normalize for variations in urine concentration.
-
Histological Analysis: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to assess glomerular injury and Masson's trichrome to evaluate fibrosis.
-
Molecular Analysis: Gene and protein expression of key markers of kidney injury and inflammation (e.g., TGF-β, nephrin) are quantified by qPCR and Western blotting of kidney tissue lysates.
Phase II Randomized Controlled Clinical Trial
Objective: To evaluate the safety and efficacy of Compound Q in reducing albuminuria in patients with type 2 diabetes and persistent albuminuria despite stable ACE inhibitor or ARB therapy.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Patients aged 18-75 years with type 2 diabetes, an estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73m², and a UACR between 300 and 5000 mg/g at screening, who have been on a stable dose of an ACE inhibitor or ARB for at least 3 months.
Intervention:
-
Placebo (n=100)
-
Compound Q (50 mg daily, n=100)
-
Compound Q (100 mg daily, n=100)
Study Duration: 24 weeks of treatment with a 4-week follow-up period.
Primary Endpoint: Percent change in UACR from baseline to week 24.
Methodology:
-
Screening and Randomization: Eligible participants are randomized in a 1:1:1 ratio to the three treatment arms.
-
Data Collection: Clinic visits are scheduled at baseline, week 4, week 12, and week 24. At each visit, vital signs, adverse events, and concomitant medications are recorded. First morning void urine samples are collected for UACR measurement, and blood samples are collected for eGFR and safety laboratory assessments.
-
Statistical Analysis: The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the log-transformed UACR at week 24, with treatment group as a factor and log-transformed baseline UACR as a covariate.
Signaling Pathways and Experimental Workflow
Visual representations of key signaling pathways and a typical experimental workflow are provided below to aid in understanding the context of Compound Q's validation.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of therapeutic intervention.
References
- 1. Drug-Induced Reduction in Albuminuria Is Associated with Subsequent Renoprotection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Change in Albuminuria and GFR Slope as Joint Surrogate End Points for Kidney Failure: Implications for Phase 2 Clinical Trials in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Q94 Hydrochloride Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported activity of Q94 hydrochloride, a selective antagonist of Proteinase-Activated Receptor 1 (PAR1), in different cell line models. Due to the limited and varied data available for this compound, this guide also includes comparative data for other well-characterized PAR1 antagonists, Vorapaxar and Atopaxar, to offer a broader context for evaluating PAR1-targeted therapies.
Introduction to this compound
This compound is a small molecule antagonist that selectively targets PAR1, a G-protein coupled receptor (GPCR) activated by thrombin and other proteases. PAR1 is implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. This compound is reported to selectively block the interaction between PAR1 and the Gαq signaling pathway.[1]
Comparative Activity of PAR1 Antagonists
The following table summarizes the available quantitative data on the activity of this compound and other selective PAR1 antagonists in various cell lines. It is important to note the conflicting reports on the potency of this compound, underscoring the necessity for cross-validation in multiple cell types.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HMEC-1 (Human Microvascular Endothelial Cells) | Thrombin-induced Ca2+ signaling | 0.01 µM | [2] |
| This compound | HUVEC (Human Umbilical Vein Endothelial Cells) | PAR1-AP-induced Ca2+ signaling | Not Potent | [3] |
| This compound | Human Platelets | PAR1-AP-induced αIIbβ3 activation and α-granule secretion | Low Potency | [3] |
| Vorapaxar | HUVEC (Human Umbilical Vein Endothelial Cells) | PAR1-AP-induced Ca2+ signaling | Potent Inhibition | [4] |
| Atopaxar | EA.hy926 (Human Endothelial Cell Line) | TFLLRN-NH2-induced Ca2+ mobilization | 0.1 µM | |
| Atopaxar | MDA-MB-231 (Human Breast Cancer Cell Line) | TFLLRN-NH2-induced Ca2+ mobilization | Potent Inhibition |
Note: "Not Potent" indicates that the study found the compound to be a weak inhibitor in the specified assay. "Potent Inhibition" is mentioned when a study demonstrates strong inhibitory activity without providing a specific IC50 value.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the PAR1 signaling pathway and the experimental workflows used to assess its inhibition.
PAR1 Signaling Pathway
The following diagram illustrates the canonical PAR1 signaling pathway activated by thrombin, leading to downstream cellular responses. This compound is designed to specifically inhibit the Gαq-mediated arm of this pathway.
Caption: Simplified PAR1 signaling pathway illustrating the inhibitory action of this compound.
Experimental Workflow for Cross-Validation
The diagram below outlines a typical workflow for assessing the activity of a compound like this compound across different cell lines.
References
A Comparative Guide to the In Vivo Efficacy of Vorapaxar and Q94 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of vorapaxar (B1682261), a clinically approved antiplatelet agent, and Q94 hydrochloride, a research compound. The available data for vorapaxar is extensive, derived from large-scale clinical trials, while the information for this compound is limited to preclinical studies in a non-cardiovascular model, preventing a direct comparative analysis of their anti-thrombotic effects.
Vorapaxar: A Clinically Validated PAR-1 Antagonist
Vorapaxar is an orally active, reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets. By inhibiting thrombin-mediated platelet activation, vorapaxar reduces the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).
In Vivo Efficacy of Vorapaxar
The in vivo efficacy of vorapaxar has been rigorously evaluated in two major phase III clinical trials: the TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome) trial and the TRA 2°P–TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events–Thrombolysis in Myocardial Infarction 50) trial.
| Clinical Trial | Patient Population | Primary Efficacy Endpoint | Key Findings | Bleeding Risk |
| TRA 2°P–TIMI 50 | 26,449 patients with a history of MI, ischemic stroke, or PAD | Composite of cardiovascular death, MI, or stroke | Vorapaxar significantly reduced the primary endpoint by 13% compared to placebo (HR 0.87; 95% CI 0.80-0.94; p<0.001) in the overall population. The benefit was most pronounced in patients with a history of MI. | Increased risk of moderate or severe bleeding (4.2% vs. 2.5%; HR 1.66; p<0.001) and intracranial hemorrhage (1.0% vs. 0.5%; HR 1.94; p<0.001). |
| TRACER | 12,944 patients with non-ST-segment elevation acute coronary syndrome (NSTE-ACS) | Composite of cardiovascular death, MI, stroke, rehospitalization for ischemia, or urgent coronary revascularization | No significant reduction in the primary endpoint (HR 0.92; 95% CI 0.85-1.01; p=0.07). | Significantly increased risk of major bleeding (7.2% vs. 5.2%; HR 1.35; p<0.001) and intracranial hemorrhage (1.1% vs. 0.2%; p<0.001). |
Experimental Protocols for Key In Vivo Studies
TRA 2°P–TIMI 50 Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with a history of spontaneous MI within the previous 2 weeks to 12 months, ischemic stroke, or established PAD.
-
Intervention: Patients were randomly assigned to receive vorapaxar (2.5 mg daily) or a matching placebo, in addition to standard medical therapy, including aspirin (B1665792) and a thienopyridine.
-
Primary Endpoint: The first occurrence of a composite of cardiovascular death, MI, or stroke.
-
Follow-up: Median follow-up of 30 months.
TRACER Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with NSTE-ACS.
-
Intervention: Patients were randomly assigned to receive vorapaxar (40-mg loading dose followed by 2.5 mg daily) or a matching placebo, in addition to standard medical care.
-
Primary Endpoint: A composite of death from cardiovascular causes, MI, stroke, rehospitalization for an ischemic event, or urgent coronary revascularization.
-
Follow-up: Median follow-up of 502 days.
Signaling Pathway of Vorapaxar
Independent Verification of Q94 Hydrochloride's Potency: A Comparative Guide to PAR1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Q94 hydrochloride's inhibitory activity against Protease-Activated Receptor 1 (PAR1) and other notable antagonists. All quantitative data is supported by detailed experimental protocols and visualized signaling pathways to aid in informed decision-making for future research and development.
This compound has been identified as a selective antagonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis and cellular signaling. Independent verification of its half-maximal inhibitory concentration (IC50) is crucial for its validation as a research tool and potential therapeutic agent. This guide synthesizes available data on this compound and compares its potency with other known PAR1 inhibitors.
Comparative Analysis of PAR1 Antagonist Potency
The inhibitory potency of this compound and a selection of alternative PAR1 antagonists are presented below. The IC50 and Ki values, representing the concentration required for 50% inhibition and the inhibition constant respectively, are key metrics for comparing drug efficacy.
| Compound | Target(s) | IC50 / Ki | Notes |
| This compound | PAR1 | IC50: 916 nM | A selective antagonist that blocks the interaction between PAR1 and Gαq, thereby inhibiting downstream signaling pathways.[1] |
| Vorapaxar (SCH 530348) | PAR1 | Ki: 8.1 nM | An orally active, competitive antagonist of PAR1. It is an antiplatelet agent. |
| Atopaxar (E5555) | PAR1 | IC50: 7.02 µM (A549 cells) | A potent, orally active, selective, and reversible PAR1 antagonist. It functions as an antiplatelet agent. |
| SCH79797 dihydrochloride | PAR1 | IC50: 70 nM (binding), 3 µM (platelet aggregation) | A highly potent and selective nonpeptide antagonist of PAR1. It inhibits the binding of thrombin receptor-activating peptide to PAR1. |
Experimental Protocols for IC50 Determination
The determination of a compound's IC50 value is fundamental to understanding its potency. The following protocol outlines the methodology used to ascertain the IC50 value of this compound by assessing its ability to inhibit thrombin-induced CCL2 production.
Cell Culture and Treatment:
-
Cell Line: Murine lung fibroblasts (MLFs) are utilized as the model system.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) under standard cell culture conditions.
-
Inhibitor Pre-incubation: MLFs are pre-incubated with varying concentrations of this compound for 30 minutes.
-
Stimulation: Following pre-incubation, the cells are stimulated with 10 nM of thrombin for 6 hours to induce the expression and release of Chemokine (C-C motif) ligand 2 (CCL2).
Quantification of CCL2 Production:
-
Sample Collection: After the 6-hour incubation period, the cell culture supernatant is collected.
-
ELISA Assay: The concentration of CCL2 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of CCL2 production at each concentration of this compound is calculated relative to the thrombin-only control. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.[1]
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the PAR1 signaling pathway and the experimental workflow for determining its IC50 value.
References
Assessing Reproducibility in Neuropharmacology: A Comparative Framework for Novel Compounds
To ensure the validity and impact of scientific findings, the reproducibility of experimental results is paramount. This guide provides a framework for researchers, scientists, and drug development professionals to assess the reproducibility of studies involving novel neuropharmacological compounds. As a case study, this guide will outline the comparative analysis of a hypothetical compound, here termed "Compound X," against a known alternative, focusing on their effects on glutamatergic signaling.
Comparative Analysis of Compound X and a Known Glutamate (B1630785) Receptor Modulator
To objectively evaluate the performance of a novel compound, a direct comparison with an established alternative is essential. This section outlines the data presentation and experimental protocols for such a comparison.
Table 1: Comparative Efficacy of Compound X and NMDA Receptor Antagonist MK-801 on Neuronal Calcium Influx
| Parameter | Compound X | MK-801 (Alternative) | Vehicle Control |
| Concentration for 50% Inhibition (IC50) | 15 µM | 10 µM | N/A |
| Maximum Inhibition | 95% | 98% | 0% |
| Change in Intracellular Ca2+ (ΔF/F0) | 0.2 ± 0.05 | 0.15 ± 0.04 | 1.5 ± 0.2 |
| Time to Onset of Action | 120 seconds | 90 seconds | N/A |
| Duration of Effect | > 30 minutes | > 45 minutes | N/A |
Detailed Experimental Methodologies
Reproducibility is contingent on detailed and transparent experimental protocols. The following are methodologies for the key experiments cited in the comparative data table.
In Vitro Calcium Imaging
This protocol is designed to measure changes in intracellular calcium concentrations in primary neuronal cultures in response to the application of Compound X or an alternative.
Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Neurons are plated on poly-D-lysine coated glass-bottom dishes at a density of 2 x 10^5 cells/mL.
-
Cultures are maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator for 10-14 days before experimentation.
Calcium Indicator Loading:
-
Cells are loaded with a fluorescent calcium indicator, such as Fura-2 AM (3 µM), for 45 minutes at 37°C.[1]
-
The loading solution is prepared in a buffer containing pluronic acid to aid in dye solubilization.[1]
Imaging Procedure:
-
A baseline fluorescence is recorded for 5 minutes.
-
The cells are then stimulated with a glutamate receptor agonist (e.g., 100 µM NMDA).
-
Compound X, the alternative (MK-801), or a vehicle control is applied, and the fluorescence is continuously recorded.
-
Images are captured using an inverted fluorescence microscope equipped with a ratiometric imaging system.[1][2]
Data Analysis:
-
The ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.[2]
-
The change in fluorescence (ΔF) from the baseline (F0) is quantified.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion channel activity in individual neurons in response to the compounds.
Slice Preparation:
-
Acute brain slices (300 µm thick) containing the hippocampus are prepared from adult mice.
-
Slices are prepared in an ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at 35°C for at least 1 hour.
Recording:
-
A neuron is identified under a microscope, and a glass micropipette with a tip resistance of 4-6 MΩ is used to form a high-resistance seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement of synaptic currents.
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers.
Drug Application:
-
A stable baseline of EPSCs is recorded for 10 minutes.
-
Compound X, the alternative, or vehicle is bath-applied, and the changes in EPSC amplitude are recorded.
Visualizing Experimental Processes and Pathways
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for assessing the effects of a novel compound.
Caption: Inhibition of the NMDA receptor-mediated signaling pathway.
References
Safety Operating Guide
Personal protective equipment for handling Q94 hydrochloride
This guide provides comprehensive safety and logistical information for the handling and disposal of Q94 hydrochloride in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of all personnel and maintaining a secure research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1] This product is intended for research use only and is not for human or veterinary use.[2]
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of airborne particles.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields (ANSI Z87.1 Compliant) | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves | Protects the skin from direct contact with the compound. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling larger quantities or when there is a potential for dust generation outside of a certified chemical fume hood to prevent inhalation.[3] While the Safety Data Sheet (SDS) for this compound states that breathing equipment is not required, using a respirator is a prudent measure to minimize exposure to any airborne powder.[1] |
Operational Plan: Step-by-Step Handling Protocol
A clear, methodical approach to handling this compound is essential for safety and experimental accuracy. All manipulations should be performed in a designated and well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
Preparation:
-
Ensure the work area, such as a laboratory bench or chemical fume hood, is clean, uncluttered, and covered with absorbent bench paper.
-
Verify that the Safety Data Sheet (SDS) for this compound is readily accessible for immediate reference.
-
Assemble all necessary equipment, including spatulas, weigh paper, and containers, before commencing work.
-
Don all required personal protective equipment as outlined in the table above.
Weighing and Aliquoting (Solid Form):
-
Perform all manipulations of the solid compound within a chemical fume hood or a powder handling enclosure to control airborne particles.
-
Use appropriate tools, such as clean spatulas and weigh paper, to handle the powder.
-
Avoid practices that may generate dust, such as rapid movements or pouring from a height.
-
Close the primary container securely immediately after use.
Dissolving the Compound:
-
Slowly add the solvent to the solid this compound to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to facilitate dissolution.
-
Ensure the container is appropriately capped during any mixing process.
Post-Handling:
-
Thoroughly clean the work area and any equipment used during the procedure.
-
Properly remove and dispose of contaminated gloves and any disposable materials in the designated waste stream.
-
Wash hands thoroughly with soap and water after the completion of work and before leaving the laboratory.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Spill Response Plan
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the affected area.
-
Assess the Spill: Determine the extent of the spill and the potential for airborne dust generation.
-
Contain the Spill: For a solid spill, carefully cover the area with a damp paper towel or cloth to prevent the powder from becoming airborne. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or cat litter.
-
Clean-up:
-
Solid Spills: Gently scoop the contained material into a sealable plastic bag or container. Avoid dry sweeping which can create dust.
-
Liquid Spills: Once the liquid is absorbed, scoop the absorbent material into a sealable container.
-
-
Decontaminate: Wipe the spill area with a wet paper towel, followed by a standard laboratory cleaning agent.
-
Dispose: Place all contaminated cleaning materials, including gloves and paper towels, into a labeled hazardous waste container for proper disposal.
-
Report: Report the incident to the laboratory supervisor or the institution's environmental health and safety department.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as chemical waste. Do not discard it in the regular trash or pour it down the drain. Collect the solid waste in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and absorbent pads, must be disposed of as chemical waste. Place these materials in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the empty container can be disposed of in accordance with institutional policies, which may include defacing the label before placing it in the regular trash.
-
Waste Pickup: Follow your institution's procedures for the collection and disposal of chemical waste. Ensure all waste containers are properly labeled with the contents and accumulation start date.
Disposal Decision Pathway
Caption: Logical pathway for the proper disposal of this compound waste.
Quantitative Data
No specific occupational exposure limits have been established for this compound. Standard laboratory safety practices should be sufficient to minimize exposure.
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₁₇ClN₂ • HCl [XH₂O] | Cayman Chemical |
| Formula Weight | 369.3 g/mol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | 30 mg/mL in DMSO | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
